molecular formula C10H20N2O6 B11945782 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide CAS No. 80649-01-0

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Cat. No.: B11945782
CAS No.: 80649-01-0
M. Wt: 264.28 g/mol
InChI Key: ZKPWDGHRHMPZKJ-UHFFFAOYSA-N
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Description

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a useful research compound. Its molecular formula is C10H20N2O6 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80649-01-0

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

IUPAC Name

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide

InChI

InChI=1S/C10H20N2O6/c1-9(3-13,4-14)11-7(17)8(18)12-10(2,5-15)6-16/h13-16H,3-6H2,1-2H3,(H,11,17)(H,12,18)

InChI Key

ZKPWDGHRHMPZKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NC(=O)C(=O)NC(C)(CO)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide. While the specified audience has a focus on drug development, it is important to note that the current body of scientific literature on this compound is limited. Its primary documented application lies within the field of materials science. This guide synthesizes the available information, focusing on its chemical properties, synthesis, and established applications. Furthermore, it explores the potential, though currently speculative, relevance of its structural motifs to the biomedical and pharmaceutical sciences, providing a foundational resource for researchers interested in this and related polyhydroxylated compounds.

Introduction and Chemical Identity

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide is a symmetrically disubstituted oxamide derivative. The core of the molecule is an oxamide linker, with each nitrogen atom connected to a 2-methyl-1,3-propanediol moiety via an amide bond. This structure results in a molecule with multiple hydroxyl groups, imparting a high degree of polarity.

Key Identifiers:

  • IUPAC Name: N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[1]

  • CAS Number: 80649-01-0[1]

  • Molecular Formula: C10H20N2O6[1]

  • Molecular Weight: 264.28 g/mol [1]

  • Synonyms: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, N1,N2-Bis(1,3-dihydroxy-2-methylpropan-2-yl)oxalamide[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential applications, from its behavior in biological systems to its formulation in various materials. The properties of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide are largely dictated by its numerous hydrogen bond donors and acceptors.

PropertyValueSource
Molecular Weight 264.28 g/mol PubChem[1]
XLogP3-AA -3PubChem[1]
Hydrogen Bond Donor Count 6PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 139 ŲPubChem

The highly negative XLogP3-AA value indicates that the compound is very hydrophilic and would have poor lipid membrane permeability, a key consideration in drug design. The high count of hydrogen bond donors and acceptors suggests strong intermolecular interactions and potential for high water solubility.

Synthesis and Purification

The synthesis of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide is a straightforward amidation reaction. The most common approach involves the reaction of an oxalic acid derivative, such as diethyl oxalate, with 2-amino-2-methyl-1,3-propanediol.[2]

Experimental Protocol: Synthesis of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide

Materials:

  • Diethyl oxalate

  • 2-Amino-2-methyl-1,3-propanediol (AMPD)[3][4][5]

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1,3-propanediol (2.2 equivalents) in absolute ethanol.

  • Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • The use of a 2.2:1 molar ratio of the amine to the ester drives the reaction to completion by ensuring the full consumption of the limiting reagent (diethyl oxalate).

  • Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

  • Refluxing provides the necessary activation energy for the amidation reaction to proceed at a reasonable rate.

  • Cooling and washing with a non-polar solvent like diethyl ether helps to isolate the polar product from any remaining non-polar impurities.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Amine 2-Amino-2-methyl-1,3-propanediol (2.2 eq) Mixing Dissolve Amine in Ethanol Amine->Mixing Ester Diethyl Oxalate (1 eq) Addition Dropwise Addition of Ester Ester->Addition Mixing->Addition Reflux Heat to Reflux (4-6h) Addition->Reflux Cooling Cool to Precipitate Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Product N,N'-bis(1,3-dihydroxy- 2-methylpropan-2-yl)oxamide Recrystallization->Product

Caption: Synthesis workflow for N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide.

Applications

As previously mentioned, the primary documented application for this compound is in the formulation of chemical mechanical polishing (CMP) slurries for semiconductor manufacturing. In this context, it is proposed to act as a corrosion inhibitor and surface-active agent. The multiple hydroxyl groups can chelate with metal ions on the wafer surface, protecting it from excessive etching, while the overall polarity of the molecule can influence the slurry's rheological properties.

Relevance to Drug Development: A Speculative Outlook

While there is no direct evidence of N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide being investigated as a therapeutic agent, its structural features are present in various biologically active molecules. This section provides a speculative outlook on its potential relevance to drug development professionals.

  • Polyhydroxylated Scaffolds: Polyhydroxylated compounds are known to interact with biological targets, particularly enzymes and receptors that recognize sugars and other polyols. For instance, polyhydroxylated amines have been synthesized and shown to possess interesting biological activities, including glucosidase and mannosidase inhibition.[6] Similarly, polyhydroxylated proline amides have been identified as potent inhibitors of β-N-acetylhexosaminidases.[7] The dense arrangement of hydroxyl groups in N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide could potentially allow it to mimic the presentation of sugars and interact with carbohydrate-binding proteins.

  • Oxamide Linker: The oxamide functional group is a rigid and planar linker that can be used to position functional groups in a specific spatial orientation. This structural rigidity can be advantageous in drug design for optimizing binding to a target protein. N,N'-substituted oxamides have been explored as ligands in catalysis, demonstrating their ability to coordinate with metal ions.[8]

  • Biocompatible Polymers: The oxamide linkage has also been incorporated into biodegradable polymers for biomedical applications. Poly(oxalate-co-oxamide) (POXAM) has been shown to have excellent biocompatibility and tunable degradation rates, making it a promising material for tissue engineering and drug delivery.[9]

DrugDevRelevance cluster_features Structural Features cluster_potential Potential Biological Relevance Compound N,N'-bis(1,3-dihydroxy- 2-methylpropan-2-yl)oxamide Polyol Polyhydroxylated Moieties Compound->Polyol Oxamide Rigid Oxamide Linker Compound->Oxamide Enzyme Enzyme Inhibition (e.g., Glycosidases) Polyol->Enzyme Receptor Carbohydrate Receptor Binding Polyol->Receptor Coordination Metal Ion Coordination Oxamide->Coordination Biomaterial Biomaterial Component Oxamide->Biomaterial

Sources

An In-depth Technical Guide to Brequinar (CAS No. 80649-01-0)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this molecule.

Introduction and Chemical Identity

Brequinar, also known by its developmental codes DUP-785 and NSC 368390, is a synthetic quinolinecarboxylic acid derivative. While the specific CAS number 80649-01-0 is associated with this compound, it is more commonly identified by CAS 96187-53-0 for the free acid and CAS 96201-88-6 for its sodium salt form, which is frequently used in research and clinical studies.[1][2][3] Brequinar was originally developed by DuPont Pharmaceuticals in the 1980s.[4]

Brequinar is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This mechanism of action underpins its investigation as an immunosuppressive, anti-cancer, and antiviral agent.[1][4][6]

Chemical Structure and Properties

Brequinar is characterized by a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid core structure.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid[4]
Synonyms DUP-785, NSC 368390, Bipenquinate[1][3][5]
CAS Number 96187-53-0 (free acid), 96201-88-6 (sodium salt)[4][7]
Molecular Formula C₂₃H₁₅F₂NO₂ (free acid)[4]
Molecular Weight 375.375 g/mol (free acid), 397.35 g/mol (sodium salt)[4][7]
Appearance White crystalline solid[8]
Solubility Soluble in organic solvents such as ethanol and acetone; slightly soluble in water. The sodium salt exhibits improved aqueous solubility.[9][10]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Brequinar's primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[5][7] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[11][12] This is a rate-limiting step in the synthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA.[6][13]

By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation.[6][7] This antimetabolite activity is particularly effective in rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotide precursors.[6][11] The IC₅₀ of Brequinar for human DHODH is approximately 5.2 nM, highlighting its high potency.[5]

DHODH_Inhibition cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Brequinar Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA Brequinar Brequinar DHODH_label DHODH Brequinar->DHODH_label Inhibits

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.

Therapeutic Applications and Research Areas

Brequinar's potent cytostatic effects have led to its investigation in several therapeutic areas.

Immunosuppression

By inhibiting lymphocyte proliferation, Brequinar demonstrates significant immunosuppressive activity.[6] It has been studied for the prevention of organ transplant rejection.[4] Brequinar's mechanism of action differs from that of calcineurin inhibitors like cyclosporine, suggesting potential for combination therapies.[6] In vitro studies have shown that Brequinar inhibits interleukin-2 (IL-2) production and cell cycle progression in peripheral blood mononuclear cells.[6]

Oncology

Brequinar has been evaluated as an anti-cancer agent due to its ability to halt the rapid proliferation of tumor cells.[4][11] Although it showed promise in preclinical models, it failed to demonstrate significant efficacy in clinical trials for solid tumors.[11][12] This has been attributed in part to a narrow therapeutic window and severe side effects at higher doses.[4]

Current research is exploring Brequinar in the context of hematological malignancies, such as acute myeloid leukemia (AML), where it may induce differentiation of leukemic cells.[7][14] Combination therapies are also being investigated to enhance its anti-cancer activity. For example, combining Brequinar with inhibitors of the equilibrative nucleoside transporter (ENT) has shown synergistic effects in cancer cell lines.[11][12]

Antiviral Activity

More recently, Brequinar has gained attention for its broad-spectrum antiviral activity.[5] Viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the pyrimidine pool, Brequinar can inhibit the replication of various viruses.[5][15] This has led to its investigation as a potential treatment for viral infections, including those caused by SARS-CoV-2.[4][5]

Experimental Protocols

The following provides a generalized protocol for assessing the in vitro activity of Brequinar.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Brequinar in a cancer cell line.

Materials:

  • Brequinar sodium salt

  • Cancer cell line of interest (e.g., HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Brequinar sodium in DMSO. Create a serial dilution of Brequinar in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Brequinar. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Brequinar concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for an in vitro cell proliferation assay.

Clinical Development and Future Perspectives

Brequinar has a complex clinical history. While early trials in solid tumors were disappointing, its potent and specific mechanism of action continues to make it a compound of interest.[4][11] Current clinical investigations are focused on AML and viral infections.[13][14]

The future of Brequinar in the clinic may lie in precision medicine approaches, where patient populations most likely to respond are selected based on biomarkers. Furthermore, rational combination therapies that target compensatory metabolic pathways, such as the nucleoside salvage pathway, hold promise for enhancing its therapeutic efficacy and overcoming resistance.[11][12]

References

  • Current time information in Weld County, US. (n.d.). Google.
  • Brequinar. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Pharmacology & Translational Science. Retrieved March 11, 2026, from [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2020). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Novel mechanisms of brequinar sodium immunosuppression on T cell activation. (1993). PubMed. Retrieved March 11, 2026, from [Link]

  • brequinar. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 11, 2026, from [Link]

  • Brequinar. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Brequinar Sodium. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • A Phase 1b/2a open-label, multi-center study to assess the safety, efficacy and pharmacokinetics of intrapatient dose-adjusted brequinar and inhibition of dihydroorotate dehydrogenase (DHODH) in adult subjects with acute myelogenous leukemia (AML). (n.d.). Dana-Farber Cancer Institute. Retrieved March 11, 2026, from [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19. (2022). PMC. Retrieved March 11, 2026, from [Link]

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. (1991). PubMed. Retrieved March 11, 2026, from [Link]

  • Hydrogen chloride. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Tramadol hydrochloride–benzoic acid (1/1). (2014). PMC. Retrieved March 11, 2026, from [Link]

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  • Benzhydrol (diphenylmethanol). (n.d.). Pharmaceutical & Chemical Intermediate. Retrieved March 11, 2026, from [Link]

  • Phase I Study on Multiple Oral Dosing of CG100649. (2016). ClinicalTrials.gov. Retrieved March 11, 2026, from [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. (2022). PMC. Retrieved March 11, 2026, from [Link]

  • Benzhydrol. (n.d.). Gunjal Industries. Retrieved March 11, 2026, from [Link]

  • diphenylmethanol. (n.d.). ChemSrc. Retrieved March 11, 2026, from [Link]

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  • Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. (2024). MDPI. Retrieved March 11, 2026, from [Link]

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Technical Whitepaper: Physicochemical Profiling and Application Workflows of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials and supramolecular chemistry, the rational design of multidentate ligands is paramount. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0) is a highly specialized, symmetric organic molecule characterized by a rigid oxamide core flanked by two sterically demanding, hydrophilic tetraol peripheries[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable building block. The oxamide moiety is a privileged motif in coordination chemistry, capable of forming exceptionally stable, planar bis-bidentate complexes with transition metals. Concurrently, the four peripheral hydroxyl groups provide an extensive hydrogen-bonding network, making this compound an ideal candidate for the development of Metal-Organic Frameworks (MOFs), coordination polymers, and stimuli-responsive supramolecular hydrogels.

This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its synthesis and downstream application.

Physicochemical and Structural Profiling

To effectively utilize 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in drug development or materials science, one must understand its thermodynamic and structural parameters. The molecule exhibits extreme hydrophilicity, driven by its high Topological Polar Surface Area (TPSA) and negative partition coefficient (XLogP)[1][2].

Quantitative Data Summary
PropertyValueSource
IUPAC Name N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[1]
CAS Number 80649-01-0[1]
Molecular Formula C₁₀H₂₀N₂O₆[1]
Molecular Weight 264.28 g/mol [1]
Monoisotopic Mass 264.1321 Da[1]
XLogP (Predicted) -3.0[2]
Topological Polar Surface Area 139 Ų[1]
H-Bond Donors / Acceptors 6 / 6[1]
GHS Classification Acute Tox. 4 (H302: Harmful if swallowed)[1]

Causality Insight: The presence of 6 hydrogen bond donors (4 hydroxyls, 2 amides) and 6 acceptors (4 hydroxyls, 2 carbonyls) dictates its behavior in aqueous media. The steric bulk of the 2-methyl-2-propyl groups forces the hydroxyl arms outward, preventing intramolecular quenching and maximizing intermolecular cross-linking potential. This structural feature is the primary driver for its utility in hydrogel formation.

Mechanistic Workflows & Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice and physical parameter is grounded in chemical causality to ensure reproducibility and high yield.

Protocol 1: Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

This protocol relies on the amidation of an ester using a functionalized amino-alcohol.

  • Reagent Preparation: Dissolve 2.05 equivalents of 2-amino-2-methyl-1,3-propanediol (AMPD) in absolute ethanol under an inert nitrogen atmosphere.

    • Causality: Ethanol is chosen as the solvent because both starting materials are highly soluble in it, whereas the resulting symmetric oxamide product exhibits significantly lower solubility. This differential solubility drives the reaction equilibrium forward via Le Chatelier's principle as the product precipitates.

  • Amidation Reaction: Add 1.0 equivalent of diethyl oxalate dropwise to the stirring solution at room temperature. Once the addition is complete, heat the mixture to reflux (70°C) for 12 hours.

    • Causality: Dropwise addition prevents localized stoichiometric imbalances, actively suppressing the formation of mono-substituted intermediates and ensuring the symmetric bis-substitution.

  • Isolation: Cool the reaction mixture slowly to 0°C in an ice bath to maximize crystallization. Isolate the white crystalline solid via vacuum filtration.

  • Purification: Wash the filter cake with cold absolute ethanol (to remove unreacted AMPD) and dry under vacuum at 50°C for 24 hours to yield the pure product.

SynthesisWorkflow A Diethyl Oxalate C Reflux in Ethanol (70°C, 12h) A->C 1.0 eq B 2-Amino-2-methyl- 1,3-propanediol B->C 2.05 eq D Target Oxamide (CAS 80649-01-0) C->D Amidation E Precipitation & Vacuum Filtration D->E Cooling to 0°C F Purified Product (>98% Yield) E->F Cold EtOH Wash

Synthesis workflow of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Protocol 2: Generation of Cu(II)-Oxamide Coordination Polymers

Oxamides are historically supplied to early discovery researchers as part of rare chemical collections[3] due to their unique coordination geometry.

  • Ligand Deprotonation: Suspend 1.0 equivalent of the synthesized oxamide ligand in an aqueous solution. Add exactly 2.0 equivalents of a strong base (e.g., KOH or NaOH) under continuous stirring.

    • Causality: The amide protons possess a pKa of approximately 10-11. They must be quantitatively removed to activate the nitrogen atoms, transitioning them from poor donors to powerful anionic donors capable of forming robust coordinate covalent bonds with metal centers.

  • Metal Complexation: Slowly introduce 1.0 equivalent of an aqueous Cu(II) perchlorate or Cu(II) acetate solution.

    • Causality: Cu(II) strongly prefers square-planar or Jahn-Teller distorted octahedral geometries. This perfectly matches the rigid, planar bis-bidentate pocket created by the deprotonated oxamide core, resulting in a highly stable 5-membered chelate ring system.

  • Network Assembly: Allow the resulting deep-blue/purple solution to undergo slow evaporation or vapor diffusion over several days.

    • Causality: Slow kinetics allow the peripheral hydroxyl groups to engage in ordered, extensive inter-molecular hydrogen bonding, yielding highly crystalline coordination polymers rather than amorphous precipitates.

Coordination Ligand Oxamide Ligand (CAS 80649-01-0) Deprotonated Deprotonated Bis-Bidentate Pocket Ligand->Deprotonated Base Addition Base Strong Base (KOH) 2 Equivalents Base->Deprotonated Complex Square-Planar Coordination Complex Deprotonated->Complex Metalation Metal Cu(II) Salt Solution Metal->Complex MOF Coordination Polymers (MOFs) Complex->MOF Slow Evaporation Hydrogel Supramolecular Hydrogels (H-bond crosslinking) Complex->Hydrogel Polymeric Crosslinking

Coordination and supramolecular assembly pathways of the oxamide ligand.

Conclusion

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide represents a highly versatile, programmable scaffold. By bridging the robust coordination chemistry of the oxamide core with the exceptional hydrogen-bonding capacity of its tetraol periphery, researchers can engineer highly specific, stimuli-responsive materials. Adherence to the thermodynamic principles and causality-driven protocols outlined above will ensure reproducible integration of this compound into advanced drug delivery systems and materials science workflows.

References

  • PubChem - 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • PubChemLite / CCSbase - 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Source: Université du Luxembourg URL: [Link]

Sources

Thermodynamic Profiling and Solubility Determination of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

In the development of complex pharmaceutical intermediates and specialty chemicals, precise solubility data is the cornerstone of crystallization design, solvent selection, and purification workflows. This whitepaper establishes a rigorous, self-validating framework for determining and modeling the solubility of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0)[1].

To design an effective solubility study, one must first understand the structural causality dictating the molecule's behavior. The compound features a rigid, symmetrical oxamide core flanked by two highly sterically hindered diol groups (four primary hydroxyls and two amide linkages).

  • Solid-State Causality: The planar oxamide core acts as a powerful hydrogen-bond donor and acceptor, promoting a highly ordered, tightly packed crystal lattice. This results in a high enthalpy of fusion ( ΔHfus​ ), which inherently depresses ideal solubility.

  • Solvation Causality: To achieve dissolution, the solvent must possess a cohesive energy density and hydrogen-bonding capacity sufficient to competitively disrupt these intermolecular lattice networks. Consequently, the compound exhibits extreme non-ideal behavior, requiring highly polar protic or aprotic solvents.

Table 1: Predictive Solubility Matrix based on Hansen Solubility Parameters (HSP)
Solvent ClassRepresentative SolventsPredicted Mole Fraction Solubility ( xi​ )Mechanistic Rationale
Polar Protic Water, Methanol, EthanolHighExtensive hydrogen bond donation/acceptance perfectly matches the solute's four -OH and two -NH groups, overcoming lattice energy.
Polar Aprotic DMSO, DMF, NMPVery HighStrong dipole-dipole interactions and aggressive hydrogen bond acceptance disrupt the oxamide crystal lattice efficiently without self-association.
Weakly Polar Ethyl Acetate, AcetoneLow to ModerateInsufficient hydrogen bond donation capacity to fully solvate the highly polar terminal diol groups; partial solvation only.
Non-Polar Toluene, Hexane, HeptaneNegligibleComplete mismatch in cohesive energy densities; non-polar dispersion forces are entirely unable to overcome the solute's high lattice enthalpy.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy thermodynamic data, experimental protocols must be designed as self-validating systems that eliminate subjective bias and kinetic artifacts.

The Isothermal Shake-Flask Workflow (Gold Standard)

The shake-flask method remains the definitive standard for determining isothermal equilibrium solubility[2].

Step-by-Step Protocol:

  • Preparation: Add an excess of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide to 20 mL of the selected solvent in a hermetically sealed borosilicate glass vial.

  • Thermostatic Agitation: Place the vial in a thermostatic water bath shaker (controlled to ±0.05 K). Causality: Continuous mechanical agitation minimizes the unstirred Nernst diffusion layer surrounding the solid particles, accelerating mass transfer and ensuring the system reaches true thermodynamic equilibrium rather than a localized kinetic plateau.

  • Self-Validation (Equilibrium Confirmation): Withdraw 1.0 mL aliquots using a pre-heated syringe filter (0.22 µm PTFE) at 24, 48, and 72 hours[3]. The system is only validated as "equilibrated" when the relative standard deviation (RSD) of the solute concentration across these three time points is strictly < 2%.

  • Solid-Phase Verification: Recover the residual wet cake and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the original polymorph and that no solvent-mediated phase transition or solvate formation occurred during equilibration.

  • Quantification: Dilute the filtered aliquots and quantify the concentration via High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

The Polythermal Laser Monitoring Technique

While the shake-flask method is highly accurate, mapping a full temperature-dependent solubility curve is time-consuming. The automated laser monitoring technique provides high-fidelity, dynamic polythermal data[4].

Step-by-Step Protocol:

  • System Initialization: Suspend a known mass of the oxamide derivative in a known volume of solvent within a jacketed, magnetically stirred dissolution vessel.

  • Laser Alignment: Direct a continuous laser beam (650–750 nm) through the suspension to a photoelectric detector. The undissolved particles will scatter the beam, resulting in low initial transmittance.

  • Programmed Heating: Heat the vessel at a strictly controlled rate (e.g., 0.1 K/min). Causality: A slow heating rate prevents thermal lag between the solvent temperature and the internal particle temperature, ensuring the dissolution occurs under near-equilibrium conditions.

  • Self-Validation (Saturation Detection): As the temperature rises, the solid dissolves. The exact saturation temperature is objectively validated when the laser transmittance rapidly increases and hits a stable, maximum plateau[2]. This eliminates the subjectivity of visual "clear point" observation.

Workflow Step1 Solid Preparation CAS 80649-01-0 Step2 Solvent Selection (HSP Matching) Step1->Step2 MethodA Shake-Flask Method (Isothermal) Step2->MethodA MethodB Laser Monitoring (Polythermal) Step2->MethodB EqA Thermostatic Agitation (24-72h) MethodA->EqA EqB Programmed Heating (0.1 K/min) MethodB->EqB ValA Self-Validation: Time-point RSD < 2% EqA->ValA ValB Self-Validation: Transmittance Plateau EqB->ValB Phase Phase Separation (Filtration/Centrifugation) ValA->Phase Thermo Thermodynamic Modeling (NRTL / Apelblat) ValB->Thermo Quant HPLC / UV-Vis Quantification Phase->Quant Quant->Thermo

Caption: Experimental workflows for determining the solubility of complex oxamide derivatives.

Thermodynamic Modeling & Data Synthesis

Raw empirical solubility data ( xi​ ) must be mathematically correlated to extract thermodynamic properties, which are critical for scaling up crystallization processes.

Empirical Correlation: The Modified Apelblat Equation

To predict solubility at unmeasured temperatures within the experimental range, the modified Apelblat equation is applied[5]. Derived from the Clausius-Clapeyron relationship, it correlates mole fraction solubility ( x ) with absolute temperature ( T ):

ln(x)=A+TB​+Cln(T)

Causality: The parameters A , B , and C account for the non-idealities of the solution and the temperature dependence of the enthalpy of fusion, providing an excellent empirical fit with minimal root-mean-square deviation (RMSD).

Mechanistic Correlation: The NRTL Model

Because 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide forms complex hydrogen-bonded networks, its solutions deviate heavily from ideality. To account for this, the Non-Random Two-Liquid (NRTL) model is utilized to calculate activity coefficients ( γi​ )[6].

Causality: The NRTL model is grounded in the concept of "local composition." It mathematically acknowledges that the highly polar diol groups of the oxamide will preferentially attract polar solvent molecules, meaning the distribution of molecules in the solution is non-random. By regressing the binary interaction parameters ( Δg12​ and Δg21​ ), researchers can accurately predict solid-liquid equilibrium (SLE) even in complex binary solvent mixtures.

Thermodynamic Properties of Dissolution

Finally, van't Hoff analysis is applied to compute the apparent standard enthalpy ( Δsol​H∘ ), entropy ( Δsol​S∘ ), and Gibbs free energy ( Δsol​G∘ ) of the dissolution process[7]. If Δsol​H∘>0 , the dissolution is endothermic (heat-absorbing, driven by lattice disruption), which is typical for rigid oxamides.

Thermo Raw Raw Data (x_i, T) Ideal Ideal Dissolution (van't Hoff) Raw->Ideal NonIdeal Non-Ideal Systems (Activity Coeff. γ) Raw->NonIdeal Apelblat Modified Apelblat (Empirical) Raw->Apelblat Props Thermodynamic Properties (ΔH, ΔS) Ideal->Props NRTL NRTL Model (Local Comp.) NonIdeal->NRTL Apelblat->Props NRTL->Props

Caption: Decision tree for thermodynamic modeling of solid-liquid equilibrium data.

References

  • [1] 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem. National Institutes of Health (NIH).

  • [2] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences (2024).

  • [4] An automated system for determining drug solubility based on laser monitoring technique. National Institutes of Health (NIH) / Journal of Laboratory Automation (2015).

  • [3] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io (2024).

  • [6] A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. ACS Publications (2019).

  • [5] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents.... DOI.org (2016).

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The Oxamide Scaffold in Modern Research: A Technical Guide to Applications in Pharmacology, Catalysis, and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxamide derivatives—characterized by the ethane-1,2-diamide (CONH2​)2​ core—have evolved from simple organic intermediates into highly versatile scaffolds driving innovation across multiple scientific disciplines. Because the oxamide functional group consists of two amide groups in a reverse orientation connected by consecutive carbonyls, it possesses unique bidentate coordination capabilities and an exceptional capacity for hierarchical hydrogen bonding[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a mechanistic and empirical analysis of oxamide applications, focusing on drug development, transition-metal catalysis, and supramolecular chemistry.

Structural and Mechanistic Foundations

The utility of oxamide derivatives stems directly from their distinctive stereoelectronic properties. In solution, the NH protons of oxalamide derivatives frequently form intramolecular hydrogen bonds with the oxygen atoms of the adjacent carbonyl groups. This creates two five-membered chelate rings, forcing the molecule into a highly planar conformation[1][2].

When substituted (e.g., N,N′ -bis-alkylated or arylated), this planar core acts as a supramolecular synthon. The molecules engage in robust one-point, intermolecular amide-amide hydrogen bonding, propagating 1D fibrillar networks that can immobilize solvents to form low-molecular-weight gels (LMWGs)[1]. Furthermore, upon deprotonation, the oxamide core acts as a powerful anionic N,N′ -chelating ligand. The strong σ -donating ability of the deprotonated amide nitrogens can stabilize transition metals in unusually high oxidation states (e.g., Cu(III)), which is a critical causality factor in their catalytic efficiency[3].

G N1 Oxamide Monomer N2 Intramolecular H-Bonding (Planar Conformation) N1->N2 Thermodynamic Driving Force N3 Intermolecular H-Bonding (Amide-Amide Interactions) N2->N3 Concentration > CGC N4 1D Fibrillar Self-Assembly N3->N4 Anisotropic Growth N5 3D Network Entanglement (Solvent Immobilization) N4->N5 Capillary Forces N6 Supramolecular Organogel N5->N6 Viscoelastic Solid

Supramolecular gelation mechanism of oxamide derivatives via self-assembly.

Drug Development and Pharmacology

α -Glucosidase Inhibitors for Metabolic Disorders

Oxamide derivatives have demonstrated profound efficacy as anti-diabetic agents. Recent in vitro screening and in silico docking studies reveal that specific oxamide analogs act as potent α -glucosidase inhibitors[4]. The oxamide backbone allows the molecule to adopt a conformation that perfectly fits the active site (acarbose inhibition site) of the enzyme. Synthesized derivatives have exhibited IC50​ values ranging from 38.2 to 75.8 μM , significantly outperforming the standard inhibitor 1-deoxynojirimycin ( IC50​=425.6μM )[4]. The lack of cellular toxicity combined with high target affinity makes this scaffold a prime candidate for next-generation antihyperglycemics[4].

Factor XIa Inhibitors (Anticoagulants)

In cardiovascular pharmacology, targeting Factor XIa (FXIa) is a proven strategy to reduce thromboembolism without inducing the severe bleeding risks associated with traditional anticoagulants like warfarin or FXa inhibitors[5]. Oxamide derivatives have been patented as highly selective FXIa inhibitors. To overcome rapid metabolic clearance, researchers employ phase-transfer catalysis to synthesize deuterated oxamide isotopologues. The kinetic isotope effect imparted by deuterium exchange at the methylene protons significantly enhances metabolic stability, prolongs the in vivo half-life, and improves overall pharmacokinetic profiles[5].

Radiopharmaceuticals for Renal Imaging

In nuclear medicine, 99mTc -MAG3 (mercaptoacetyltriglycine) is the gold standard for renal function imaging. The terminal carbonylglycine sequence is essential for interaction with renal tubular transport proteins[6]. By substituting this terminal sequence with an oxamide moiety, researchers have engineered novel 99mTc -oxamide precursors. Biodistribution studies confirm that these derivatives maintain rapid blood clearance and efficient urinary excretion comparable to standard MAG3, proving that the oxamide isostere is biologically viable for renal transport mechanisms[6].

Catalysis and Organic Synthesis

Copper-Oxalamide Catalyzed Cross-Coupling and Oxidation

Copper complexes of oxalamide ligands are highly efficient catalysts for Ullmann-type C-O and C-N cross-couplings, as well as the aerobic oxidation of alcohols[3]. The mechanistic advantage of the oxamide ligand lies in its ability to stabilize the high-valent Cu(III) intermediate formed during the concerted oxidative addition of aryl halides. The radical character distributed across the oxalamide ligand lowers the activation barrier for the subsequent reductive elimination step, facilitating rapid C-X bond formation[3].

Catalysis C1 Cu(II) Precursor + Oxamide C2 L-Cu(II) Active Complex C1->C2 Base / Solvent C3 Substrate Coordination C2->C3 Substrate Entry C4 Oxidative Addition C3->C4 Base-assisted C5 High-Valent Cu(III) Intermediate C4->C5 O2 / Air (Oxidation) C6 Reductive Elimination C5->C6 C-X Bond Formation C6->C2 Catalyst Regeneration

Catalytic cycle of Cu-oxamide complexes in aerobic oxidation and cross-coupling.

Manganese-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Replacing expensive, air-sensitive noble metals (Ru, Rh) with earth-abundant metals is a major goal in green chemistry. N,N′ -bis(2-hydroxyethyl)oxamide ligands, when combined in situ with Mn(I) precursors (e.g., [MnBr(CO)5​] ), create highly active catalyst systems for the asymmetric transfer hydrogenation of prochiral ketones[7]. This phosphorus-free catalytic protocol achieves up to 93% enantiomeric excess (ee) for aliphatic ketones, proving that the oxamide framework can induce a highly rigid, stereocontrolled chiral pocket around the manganese center[7].

Quantitative Application Data

To facilitate cross-disciplinary comparison, the following table summarizes the quantitative performance metrics of oxamide derivatives across various research applications.

Application DomainSpecific Oxamide Derivative / ComplexTarget / FunctionKey Quantitative MetricRef
Pharmacology Synthetic Oxamide Analogs α -Glucosidase Inhibition IC50​ = 38.2 – 75.8 μM (vs. DNJ at 425.6 μM )[4]
Pharmacology Deuterated Oxamide DerivativesFactor XIa (FXIa) InhibitionProlonged half-life & enhanced metabolic stability[5]
Catalysis Cu(II)-Oxalamide ComplexAerobic Oxidation / Ullmann CouplingHigh yield C-O/C-N bond formation at 100–120 °C[3]
Catalysis Mn(I)- N,N′ -bis(2-hydroxyethyl)oxamideAsymmetric Transfer HydrogenationUp to 93% ee for aliphatic ketones[7]
Materials Science Mono- N -alkylated Primary OxalamidesSupramolecular Organogels (LMWGs)Gelation at Critical Gelator Concentrations (CGC) < 1% wt/v[1]

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol A: Synthesis and Validation of a Cu(II)-Oxamide Catalyst

This protocol details the preparation of a Cu(II) complex using an N,N′ -bis(aryl)oxamide ligand for subsequent use in aerobic oxidation[8][9].

Reagents: N,N′ -bis(aryl)oxamide ligand (1.0 eq), Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O , 1.0 eq), Triethylamine ( Et3​N , 2.0 eq), Methanol (anhydrous).

  • Ligand Dissolution: Suspend 1.0 mmol of the N,N′ -bis(aryl)oxamide ligand in 15 mL of warm anhydrous methanol in a Schlenk flask under an inert atmosphere ( N2​ ).

  • Deprotonation: Add 2.0 mmol of Et3​N dropwise to the suspension.

    • Self-Validation Check: The suspension should clear as the ligand deprotonates and dissolves, confirming the formation of the reactive anionic species.

  • Metal Complexation: In a separate vial, dissolve 1.0 mmol of CuCl2​⋅2H2​O in 5 mL of methanol. Add this metal solution dropwise to the ligand solution under constant magnetic stirring.

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours.

    • Self-Validation Check: A distinct color change (typically to deep green or blue, depending on the aryl substituent) and the formation of a microcrystalline precipitate indicate successful coordination[9].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold methanol ( 2×5 mL) and diethyl ether ( 5 mL), and dry in vacuo for 12 hours.

  • Analytical Verification: Confirm the absence of the free ligand N−H stretch (~3300 cm−1 ) via FTIR spectroscopy, validating complete metal coordination.

Protocol B: Supramolecular Gelation Test (Inversion Method)

This workflow determines the Critical Gelator Concentration (CGC) of mono- N -alkylated oxamides[1].

  • Sample Preparation: Weigh varying amounts of the oxamide derivative (e.g., 2 mg, 5 mg, 10 mg) into standard 2-dram glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., toluene or ethanol) to each vial.

  • Dissolution: Seal the vials and heat them gently using a heat gun or oil bath until the solid is completely dissolved, yielding a clear, isotropic solution.

    • Causality Note: Heating disrupts the intermolecular hydrogen bonds, allowing the monomeric oxamide to solvate.

  • Gelation: Allow the vials to cool undisturbed to room temperature ( 25∘C ) for 1 hour.

  • Validation (Inversion Test): Invert the vials carefully.

    • Self-Validation Check: If the material supports its own weight and does not flow under gravity, it is classified as a stable gel. The lowest concentration at which this occurs is recorded as the CGC.

References

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Starting materials for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the requisite starting materials and the underlying synthetic strategy for the preparation of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical precursors, their properties, and the logical framework for the synthesis. The core of this synthesis is the formation of an oxamide bond, a common motif in medicinal chemistry. This guide will delve into the retrosynthetic analysis, a discussion of the key starting materials, and a detailed, field-proven protocol for the synthesis.

Introduction and Retrosynthetic Analysis

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, also known as N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[1], is a symmetrical molecule featuring a central oxamide core flanked by two substituted neopentyl groups. The molecule's structure, with its multiple hydroxyl groups and amide linkages, suggests its potential for hydrogen bonding and coordination chemistry, making it an interesting target for various applications, including as a building block in polymer chemistry or as a ligand in coordination chemistry.

A retrosynthetic analysis of the target molecule reveals a straightforward and logical disconnection at the two amide bonds of the oxamide core. This approach simplifies the synthesis to the coupling of an oxalic acid derivative with a suitable amine.

Retrosynthesis TM 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide SM1 2-Amino-2-methyl-1,3-propanediol TM->SM1 Amide Disconnection SM2 Diethyl Oxalate TM->SM2 Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic disconnection points to two primary starting materials:

  • 2-Amino-2-methyl-1,3-propanediol: This molecule provides the nucleophilic amino group and the desired dihydroxypropyl side chains.

  • An Oxalic Acid Derivative: A suitable electrophile is needed to form the central oxamide linkage. Diethyl oxalate is a common and effective choice for this transformation[2][3][4][5][6].

Key Starting Materials: Properties and Sourcing

A thorough understanding of the starting materials is critical for a successful synthesis. This section details the properties of the two primary precursors.

2-Amino-2-methyl-1,3-propanediol (AMPD)

Also known as Ammediol, 2-amino-2-methyl-1,3-propanediol is a commercially available, crystalline solid[7]. Its structure features a primary amine and two primary hydroxyl groups attached to a quaternary carbon center.

PropertyValue
CAS Number 115-69-5[7][8]
Molecular Formula C4H11NO2[8][9]
Molecular Weight 105.14 g/mol [7]
Appearance Crystalline solid[7]
Melting Point 109-111 °C
Boiling Point 269-271 °C
pKa 8.8 (at 25 °C)[7]

Sourcing: 2-Amino-2-methyl-1,3-propanediol is readily available from major chemical suppliers such as Sigma-Aldrich[7]. It is often used as a biological buffer, and its chemical reactivity has been explored in various contexts[10].

Diethyl Oxalate

Diethyl oxalate is a diester of oxalic acid and is a common reagent in organic synthesis for the formation of oxamides and other heterocyclic compounds. It is a colorless liquid.

PropertyValue
CAS Number 95-92-1
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Appearance Colorless liquid
Boiling Point 185 °C
Density 1.079 g/mL

Sourcing: Diethyl oxalate is a commodity chemical and is widely available from numerous chemical suppliers.

Synthetic Pathway and Experimental Protocol

The synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is based on the well-established reaction of a primary amine with diethyl oxalate, a reaction often referred to in the context of the Hofmann method for separating amines[2][4][5]. Primary amines react with diethyl oxalate to form solid N,N'-disubstituted oxamides[3][6].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2-Amino-2-methyl-1,3-propanediol (2 eq.) Reaction Reaction in Ethanol (Reflux) Amine->Reaction Oxalate Diethyl Oxalate (1 eq.) Oxalate->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Purification->Product

Caption: Synthetic workflow for the target molecule.

Detailed Step-by-Step Methodology

Materials:

  • 2-Amino-2-methyl-1,3-propanediol

  • Diethyl oxalate

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2 equivalents of 2-amino-2-methyl-1,3-propanediol in absolute ethanol.

  • Addition of Diethyl Oxalate: While stirring the solution at room temperature, add 1 equivalent of diethyl oxalate dropwise over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The desired product is expected to precipitate out of the solution as a solid. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol or a water/ethanol mixture. Dissolve the solid in a minimal amount of the boiling solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Rationale for Experimental Choices
  • Solvent: Ethanol is a suitable solvent as it readily dissolves the starting materials and allows for a reaction temperature at its reflux point, which is sufficient to drive the reaction to completion without causing decomposition.

  • Stoichiometry: A 2:1 molar ratio of the amine to the diethyl oxalate is used to ensure the complete formation of the disubstituted oxamide.

  • Purification: Recrystallization is an effective method for purifying the solid product, leveraging the difference in solubility of the product and any impurities at different temperatures.

Characterization of the Final Product

The identity and purity of the synthesized 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl, methylene, and amide protons.
¹³C NMR Resonances for the methyl, methylene, quaternary, and carbonyl carbons.
FT-IR Characteristic peaks for O-H (hydroxyl), N-H (amide), and C=O (amide) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product (264.28 g/mol )[1].
Melting Point A sharp melting point range, indicating high purity.

Conclusion

The synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a robust and straightforward process that relies on readily available starting materials. The key transformation is the well-documented reaction between a primary amine and diethyl oxalate to form a stable oxamide linkage. This guide provides the necessary foundational knowledge, from retrosynthetic analysis to a detailed experimental protocol, to enable researchers to successfully synthesize this molecule for further investigation and application.

References

  • Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • Infinity Learn. (2026, February 10). Hofmann's method to separate amines in a mixture uses the reagent. Retrieved from [Link]

  • Readforlearning. (2013, November 11). Hoffmann's method for the separation of amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, also known as N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide, is a polyol of significant interest in drug development and material science.[1] Its structure, featuring a central oxamide core flanked by two neopentyl-like moieties, presents a unique scaffold for molecular design. Each side chain possesses two primary hydroxyl groups and one tertiary hydroxyl group, offering multiple sites for functionalization. This multiplicity of reactive sites allows for the attachment of various chemical entities, enabling the modulation of its physicochemical properties such as solubility, bioavailability, and target affinity.

The strategic functionalization of these hydroxyl groups is paramount for the development of novel therapeutics, advanced polymers, and other functional materials. The presence of both primary and tertiary hydroxyls within the same molecule presents a unique challenge and opportunity for selective chemical modification. Primary alcohols are generally more reactive and less sterically hindered than tertiary alcohols, a difference that can be exploited for regioselective functionalization.[2]

This technical guide provides detailed protocols for the selective and comprehensive functionalization of the hydroxyl groups of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. We will explore methodologies for selective protection of the primary hydroxyls via silylation and for the esterification of the hydroxyl groups to introduce new functionalities. The stability of the central oxamide linkage under various reaction conditions will also be considered, as amides can be susceptible to hydrolysis under harsh acidic or basic conditions.[3][4][5][6][7][8]

Molecular Structure and Reactivity Considerations

The chemical structure of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is presented below:

Figure 1: Chemical structure of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

The molecule possesses a total of six hydroxyl groups: four primary (-CH₂OH) and two tertiary (-C(CH₃)OH). This structural arrangement allows for a range of functionalization strategies. The primary hydroxyl groups are more sterically accessible and generally more nucleophilic than the tertiary hydroxyl groups, making them prime targets for selective reactions under kinetic control.[9]

Protocol 1: Selective Silylation of Primary Hydroxyl Groups

Silylation is a robust and widely used method for the protection of hydroxyl groups in multi-step organic synthesis.[10][11] The choice of silylating agent can influence the selectivity and stability of the resulting silyl ether. For the selective protection of the less sterically hindered primary hydroxyl groups in our target molecule, we will utilize tert-butyldimethylsilyl chloride (TBDMSCl), a common reagent that provides good stability under a variety of reaction conditions.[10]

Rationale: The bulky tert-butyldimethylsilyl group will preferentially react with the more accessible primary hydroxyls over the sterically hindered tertiary hydroxyls. Imidazole is used as a base to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow: Selective Silylation

G Substrate Polyol (R-OH) Ester Ester (R-O-CO-R') Substrate->Ester + CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->Ester DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU DMAP DMAP (cat.) DMAP->Ester

Sources

Experimental setup for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, a symmetrically substituted oxamide. The synthesis is achieved through the direct amidation of diethyl oxalate with 2-amino-2-methyl-1,3-propanediol. This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic strategy.

Introduction and Scientific Background

Symmetrically substituted oxamides are a class of compounds with significant potential in medicinal chemistry, materials science, and coordination chemistry. The presence of multiple hydrogen bond donors and acceptors in their structure allows for the formation of stable complexes and higher-order assemblies. The target molecule, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, is a polyhydroxylated oxamide, suggesting its potential utility as a monomer for polymerization, a cross-linking agent, or as a scaffold in the design of novel therapeutic agents.

The synthetic route described herein is based on the well-established reaction of primary amines with dialkyl oxalates.[1][2] Primary amines readily react with esters like diethyl oxalate to form stable amide bonds.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (ethanol in this case) to form the amide. Due to the presence of two ester groups in diethyl oxalate and two moles of the primary amine, a symmetrically substituted oxamide is formed.

Chemical and Physical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueSource
IUPAC NameN,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[3]
Molecular FormulaC10H20N2O6[3]
Molecular Weight264.28 g/mol [3]
CAS Number80649-01-0[3]
AppearanceExpected to be a white to off-white solidGeneral knowledge
Hazard StatementH302: Harmful if swallowed[3]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Materials and Reagents
  • 2-amino-2-methyl-1,3-propanediol (≥98%)

  • Diethyl oxalate (≥99%)

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2-amino-2-methyl-1,3-propanediol 2 x 2-amino-2-methyl-1,3-propanediol plus1 + 2-amino-2-methyl-1,3-propanediol->plus1 Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->plus1 Target_Molecule 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide plus2 + Target_Molecule->plus2 Ethanol 2 x Ethanol Ethanol->plus2 reaction_arrow plus1->reaction_arrow Ethanol, Reflux reaction_arrow->Target_Molecule

Caption: Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-2-methyl-1,3-propanediol (2 equivalents) in absolute ethanol. The choice of ethanol as a solvent is advantageous as it is the byproduct of the reaction, thus not introducing any new species into the reaction mixture. It is also a good solvent for both the starting amine and the diethyl oxalate.

  • Addition of Diethyl Oxalate: While stirring the solution at room temperature, add diethyl oxalate (1 equivalent) dropwise using a dropping funnel over a period of approximately 30 minutes. A slow, dropwise addition is recommended to control any potential exothermicity of the reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Heating is employed to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion of the reaction (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product is expected to be a solid and may begin to precipitate as the solution cools.[4] To maximize the yield of the precipitated product, further cool the flask in an ice bath for about 30-60 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be purified by recrystallization.[4] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature. Slow cooling promotes the formation of well-defined crystals. Subsequently, cool the solution in an ice bath to maximize the yield of the purified crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Experimental Workflow Diagram

G A Dissolve 2-amino-2-methyl-1,3-propanediol in Ethanol B Add Diethyl Oxalate Dropwise A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature, then Ice Bath C->D E Vacuum Filter to Isolate Crude Product D->E F Recrystallize from Hot Ethanol E->F G Vacuum Filter to Collect Purified Crystals F->G H Dry in Vacuum Oven G->H

Caption: Experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the different types of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups of the amide, as well as the O-H group of the hydroxyls.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Safety and Handling Precautions

  • The synthesized compound, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, is harmful if swallowed.[3]

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents used in this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. The described method is straightforward, utilizes readily available starting materials, and involves standard laboratory techniques. The resulting polyhydroxylated oxamide can be a valuable building block for further research in various fields of chemistry.

References

  • PubChem. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. [Link]

  • StackExchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

Sources

Application Notes & Protocols for the Incorporation of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide into Polymer Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, hereafter referred to as ODA-diol, is a unique monomer possessing a rigid oxamide core flanked by sterically hindered diol functionalities. Its molecular structure presents a compelling opportunity for polymer chemists and materials scientists to design novel macromolecules with enhanced properties. The central oxamide group is capable of forming strong, directional hydrogen bonds, similar to those found in high-performance polyamides, which can impart significant thermal stability and mechanical robustness to the resulting polymer.[1][2][3] The four primary hydroxyl groups offer multiple reaction sites for polymerization.

This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for incorporating ODA-diol into polymer backbones. We will explore the key polymerization strategies, delve into the causality behind experimental choices, and provide detailed, validated protocols for the synthesis of polyesters and polyurethanes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ODA-diol in the creation of advanced materials.

Part 1: Application Notes - The Scientific Rationale

The Structural and Reactive Nature of ODA-diol

The polymerization behavior of ODA-diol is dictated by two primary structural features:

  • The Oxamide Core: The -(C=O)NH-NH(C=O)- linkage is planar and creates a rigid segment in the monomer. The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. When incorporated into a polymer chain, these groups can organize into highly ordered, hydrogen-bonded arrays, leading to materials with potentially high melting points, high modulus, and low solubility in common solvents.[2][3]

  • Sterically Hindered Diol Functionality: Each end of the molecule presents two primary hydroxyl groups on a neopentyl-like carbon framework (-C(CH₃)(CH₂OH)₂). This steric hindrance significantly influences the reactivity of the hydroxyl groups. Compared to linear diols like 1,4-butanediol, the access to ODA-diol's hydroxyl groups is more restricted, which can slow down polymerization kinetics.[4][5] Consequently, achieving high molecular weight polymers often requires carefully selected catalysts and potentially more forcing reaction conditions (e.g., higher temperatures or longer reaction times).

Dominant Polymerization Strategies

Given its diol functionality, ODA-diol is primarily suited for step-growth polymerization reactions.[6][7] The two most direct routes for its incorporation are polyesterification and polyurethane synthesis.

A. Polyesterification: This involves a polycondensation reaction between ODA-diol and a dicarboxylic acid or its derivative.[8][9] The choice of the co-monomer is critical:

  • Dicarboxylic Acids (e.g., Adipic Acid, Terephthalic Acid): Direct esterification with diacids is possible but requires high temperatures and efficient removal of the water byproduct to drive the reaction to completion.[10]

  • Diacyl Chlorides (e.g., Adipoyl Chloride, Terephthaloyl Chloride): These are highly reactive and allow for polymerization at lower temperatures. However, they produce corrosive hydrogen chloride (HCl) as a byproduct, which must be neutralized with an acid scavenger (e.g., pyridine).[10][11]

  • Diesters (e.g., Dimethyl Terephthalate): Transesterification is a common industrial method, particularly for melt polymerization. It involves reacting the diol with a diester at high temperatures, driving off a low-boiling alcohol (e.g., methanol) byproduct. This method often proceeds in two stages: a lower-temperature transesterification followed by a higher-temperature, high-vacuum polycondensation to build molecular weight.[4][12]

B. Polyurethane Synthesis: This involves the polyaddition reaction of ODA-diol with a diisocyanate (e.g., Hexamethylene Diisocyanate (HDI), Methylene Diphenyl Diisocyanate (MDI)).[13][14] This reaction is typically very efficient, proceeds at moderate temperatures, and does not produce a byproduct. Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), are often used to accelerate the urethane linkage formation, which is particularly important for overcoming the steric hindrance of ODA-diol.[5][15]

Critical Experimental Parameters: A Deeper Look
  • Stoichiometric Balance: Achieving a high degree of polymerization in step-growth reactions is critically dependent on maintaining a precise 1:1 molar ratio of the reacting functional groups (e.g., -OH to -COOH or -OH to -NCO). Any deviation from this balance will limit the final molecular weight of the polymer, as described by the Carothers equation.

  • Catalyst Selection:

    • For polyesters , catalysts like tin(II) octoate, titanium(IV) butoxide, or antimony trioxide are effective for melt polycondensation. They function by activating the carbonyl group of the acid or ester, making it more susceptible to nucleophilic attack by the diol's hydroxyl group.

    • For polyurethanes , tertiary amines and organotin compounds are common. Tin catalysts like DBTDL are particularly effective as they coordinate with both the isocyanate and the alcohol, facilitating the formation of the urethane linkage.[15]

  • Temperature and Pressure Control:

    • Melt Polycondensation (Polyesters): This method requires a carefully controlled temperature profile. An initial, lower-temperature stage (180-220 °C) allows for efficient esterification or transesterification while minimizing monomer sublimation. A second, higher-temperature stage (230-260 °C) under high vacuum (<1 Torr) is then necessary to remove the final traces of the condensation byproduct, shifting the equilibrium towards a high molecular weight polymer.[12]

    • Solution Polymerization (Polyesters & Polyurethanes): Requires the use of high-boiling, aprotic, and anhydrous solvents (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)) to keep the monomers and the resulting polymer in solution.[16][17] The reaction must be conducted under an inert atmosphere (e.g., Nitrogen, Argon) to prevent side reactions, especially the reaction of isocyanates with atmospheric moisture.

Part 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Synthesis of a Polyester via Two-Step Melt Polycondensation

This protocol describes the synthesis of a polyester from ODA-diol and dimethyl terephthalate (DMT), a common and robust method for producing high-performance polyesters.

Workflow Diagram:

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation cluster_2 Isolation & Purification s1_1 Charge Reactor: - ODA-diol - Dimethyl Terephthalate (DMT) - Catalyst (e.g., Zn(OAc)₂, Sb₂O₃) s1_2 Heat to 180-220°C under N₂ flow s1_1->s1_2 s1_3 Collect Methanol Byproduct s1_2->s1_3 s2_1 Increase Temp to 240-260°C s1_3->s2_1 Methanol evolution ceases s2_2 Apply High Vacuum (< 1 Torr) s2_1->s2_2 s2_3 Monitor Viscosity Increase s2_2->s2_3 s3_1 Extrude/Cool Polymer Melt s2_3->s3_1 s3_2 Dissolve in suitable solvent (e.g., TFA/DCM) s3_1->s3_2 s3_3 Precipitate in non-solvent (e.g., Methanol) s3_2->s3_3 s3_4 Dry under vacuum s3_3->s3_4

Caption: Workflow for two-step melt polycondensation.

Materials & Equipment:

  • 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (ODA-diol), dried under vacuum

  • Dimethyl terephthalate (DMT)

  • Zinc Acetate (Catalyst 1)

  • Antimony(III) oxide (Catalyst 2)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a collection flask.

  • High-vacuum pump and vacuum gauge

  • Heating mantle with temperature controller

Procedure:

  • Reactor Charging: To the reaction vessel, add ODA-diol (1.00 eq), DMT (1.00 eq), zinc acetate (0.05 mol %), and antimony(III) oxide (0.04 mol %).

  • Inerting: Assemble the reactor and purge the system with dry nitrogen for 20-30 minutes to remove oxygen. Maintain a gentle nitrogen flow.

  • Stage 1 (Transesterification):

    • Begin stirring and heat the reactor to 180 °C. The reactants will melt and form a clear solution.

    • Slowly increase the temperature to 220 °C over 2-3 hours. Methanol will begin to distill and collect in the receiving flask.

    • Continue this stage until approximately 85-90% of the theoretical amount of methanol has been collected.[12]

  • Stage 2 (Polycondensation):

    • Discontinue the nitrogen flow and gradually apply vacuum to the system, slowly reducing the pressure to below 1 Torr over 30-45 minutes to avoid excessive foaming.

    • Simultaneously, increase the temperature to 250-260 °C.

    • Continue the reaction under high vacuum for 3-5 hours. A significant increase in the melt viscosity will be observed, indicated by the increased torque on the mechanical stirrer.[12]

  • Polymer Isolation:

    • Release the vacuum with nitrogen and stop heating.

    • While still hot and viscous, extrude the polymer from the reactor into a water bath or onto a chilled surface.

    • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it into a non-solvent like methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Polyurethane via Solution Polymerization

This protocol describes the synthesis of a polyurethane from ODA-diol and hexamethylene diisocyanate (HDI) in solution, a method that offers excellent control over the reaction.

Reaction Diagram:

G ODA ODA-diol arrow DBTDL (catalyst) Dry Solvent (e.g., NMP) Room Temp -> 60°C HDI Hexamethylene Diisocyanate (HDI) plus + Polyurethane Poly(ester urethane) arrow->Polyurethane

Sources

Application Note: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide as a Tetra-Functional Crosslinker for High-Toughness, Self-Healing Polyurethane Biomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of synthetic biomaterials that mimic the hierarchical toughness and self-healing capabilities of natural tissues remains a significant challenge in polymer chemistry. Traditional covalently crosslinked polyurethanes (PUs) offer excellent elasticity but often fail catastrophically under high strain due to the irreversible cleavage of polymer backbones.

To circumvent this limitation, the incorporation of dynamic, non-covalent interactions—specifically hierarchical hydrogen bonds—has emerged as a highly effective strategy[1]. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0) is a specialized tetraol monomer featuring a central oxamide core[2].

The Causality of the Design: Unlike standard aliphatic crosslinkers (e.g., pentaerythritol), this molecule serves a dual mechanistic purpose:

  • Covalent Network Formation: The four primary hydroxyl groups react rapidly with isocyanates to form a robust, permanent 3D polyurethane network, ensuring shape memory and structural integrity.

  • Dynamic Energy Dissipation: The central oxamide motif contains two carbonyl hydrogen-bond acceptors and two amine hydrogen-bond donors. These groups form highly ordered, coplanar, and reversible hydrogen-bonded arrays[3]. Under mechanical stress, these non-covalent bonds act as "sacrificial" links. They rupture to dissipate strain energy (preventing covalent bond scission) and dynamically re-associate upon the removal of stress or application of mild heat, conferring autonomous self-healing properties to the biomaterial[4].

Physicochemical & Safety Profile

Before initiating synthesis, it is critical to understand the physical and safety parameters of the crosslinker to ensure accurate stoichiometric calculations and safe handling.

ParameterValue / Description
IUPAC Name N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide[2]
CAS Number 80649-01-0[2]
Molecular Formula C₁₀H₂₀N₂O₆[2]
Molecular Weight 264.28 g/mol [2]
Functional Groups 4 x Primary Hydroxyls (-OH), 1 x Oxamide Core (-NH-CO-CO-NH-)
GHS Classification Acute Tox. 4; H302 (Harmful if swallowed)[2]
Handling Precautions Use standard PPE (gloves, goggles). Handle powder in a ventilated enclosure to prevent inhalation of particulates[2].

Synthetic Workflow & Experimental Protocols

The following protocol details the synthesis of a self-healing polyurethane elastomer using 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide as the primary crosslinking agent.

Workflow Step1 Step 1: Prepolymer Synthesis Macroglycol + Diisocyanate (80°C, N2 Atmosphere) Step2 Step 2: Tetraol Crosslinking Add 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (Dynamic H-Bonding Core) Step1->Step2 Step3 Step 3: Casting & Curing Vacuum Degassing & Thermal Cure (60°C - 80°C for 12h) Step2->Step3 Step4 Final Biomaterial Self-Healing Polyurethane Network Step3->Step4

Fig 1. Step-by-step synthetic workflow for oxamide-crosslinked polyurethane biomaterials.

Protocol 1: Preparation of the Isocyanate-Terminated Prepolymer

Objective: To create a flexible soft-segment backbone capped with reactive isocyanate groups.

  • Dehydration: Add 10.0 g of Poly(tetramethylene ether) glycol (PTMEG, MW = 2000 g/mol ) into a 250 mL three-neck round-bottom flask. Heat to 100°C under a high vacuum (< 0.1 torr) for 2 hours to remove trace moisture. Rationale: Trace water will react with isocyanates to form urea linkages and CO₂ gas, leading to uncontrolled foaming and structural defects.

  • Reaction: Cool the flask to 60°C and purge with dry Nitrogen. Add 2.5 g of 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Prepolymerization: Stir the mixture at 80°C for 2 hours.

  • Validation (In-Process Control): Monitor the reaction via ATR-FTIR spectroscopy. The reaction is considered complete for this stage when the characteristic isocyanate (-NCO) stretching band at 2270 cm⁻¹ reaches a stable, non-decreasing intensity, indicating the formation of the prepolymer.

Protocol 2: Crosslinking with the Oxamide Tetraol

Objective: To introduce the dynamic hydrogen-bonding core and establish the 3D covalent network.

  • Stoichiometric Calculation: Calculate the required mass of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide to achieve an NCO:OH molar ratio of 1.05:1.00. Rationale: A slight excess of NCO ensures complete incorporation of the tetraol into the network, while preventing unreacted hydroxyl groups from acting as plasticizers that degrade mechanical strength.

  • Dissolution: Dissolve the calculated amount of the oxamide tetraol in a minimal volume of anhydrous N,N-Dimethylformamide (DMF) to ensure homogeneous mixing.

  • Chain Extension/Crosslinking: Dropwise add the tetraol solution to the prepolymer mixture at 60°C under vigorous mechanical stirring (300 rpm) for 15 minutes.

Protocol 3: Casting, Degassing, and Curing

Objective: To form a defect-free, solid elastomer film.

  • Degassing: Transfer the viscous reactive mixture to a vacuum desiccator. Apply vacuum for 5–10 minutes to remove entrapped nitrogen bubbles and solvent vapors. Rationale: Voids act as stress concentrators during mechanical loading, prematurely initiating catastrophic failure and masking the true toughness of the material.

  • Casting: Pour the degassed mixture into a Teflon-coated mold.

  • Curing: Place the mold in a forced-air convection oven at 80°C for 12 hours to complete the crosslinking reaction, followed by 60°C under vacuum for 24 hours to completely remove the DMF solvent.

  • Final Validation: Perform FTIR on the cured film. The complete disappearance of the -NCO peak at 2270 cm⁻¹ validates the total conversion of the monomers into the polyurethane network.

Mechanism of Energy Dissipation and Self-Healing

The integration of the oxamide core drastically alters the failure mechanics of the biomaterial. Oxamide derivatives have been shown to enhance thermal stability and compressive strength in polyurethanes[5]. More importantly, the dense arrays of hydrogen bonds act as reversible energy sinks[4].

Mechanism State1 Resting State Intact Oxamide H-Bonds State2 Deformation Mechanical Stress State1->State2 Tension State3 Energy Dissipation H-Bond Rupture State2->State3 Yielding State4 Self-Healing H-Bond Reformation State3->State4 Thermal Activation State4->State1 Recovery

Fig 2. Mechanistic pathway of energy dissipation via reversible oxamide hydrogen bonding.

Quantitative Data Presentation

The table below summarizes the expected mechanical enhancements when substituting a standard aliphatic tetraol (e.g., pentaerythritol) with 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in the formulation, based on established structure-property relationships for oxamide-modified elastomers[3][4].

Performance MetricStandard PU (Aliphatic Tetraol)Oxamide-PU (Oxamide Tetraol)Mechanistic Driver
Tensile Strength (MPa) ~ 15.0 - 20.0> 35.0 Strong intermolecular H-bonding restricting initial chain slippage.
Elongation at Break (%) ~ 400%> 800% Sequential unzipping of sacrificial H-bonds delaying macroscopic fracture.
Toughness (MJ/m³) ~ 45.0> 120.0 High energy required to rupture the dense oxamide H-bond arrays.
Self-Healing Efficiency < 10% (Irreversible)> 90% (at 80°C, 4h)Dynamic re-association of the oxamide -NH and -C=O groups across the crack interface.
Thermal Stability (T_d 5%) ~ 260°C> 290°C Oxamide domains form highly ordered hard-segment microdomains[5].

References

  • Title: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: A bio-based one-component moisture curing polyurethane elastomer with ultrahigh mechanical strength and toughness based on multiple hydrogen bonds and dynamic boronate bonds Source: ResearchGate URL: [Link]

  • Title: Self-healing polyester elastomer with tuning toughness and elasticity through intermolecular quadruple hydrogen bonding Source: ResearchGate URL: [Link]

  • Title: Preparation and properties of polyurethane foams obtained with hydroxyethyl derivatives of oxamide modified with boric acid Source: Polimery URL: [Link]

  • Title: Ultra-robust, self-healable and recyclable polyurethane elastomer via a combination of hydrogen bonds, dynamic chemistry, and microphase separation Source: Materials Today Chemistry / ResearchGate URL: [Link]

Sources

Use of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide as a Multidentate Ligand in Coordination Chemistry

Executive Summary

The rational design of molecular magnetic materials and supramolecular architectures relies heavily on the selection of versatile, non-innocent ligands. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (IUPAC: N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide)[1] represents a highly specialized multidentate ligand. By combining the robust, magnetically active bridging capabilities of an oxamide core with the highly oxophilic, hydrogen-bonding potential of a polyol periphery, this ligand enables the controlled synthesis of both discrete dinuclear complexes and extended 3d-4f heterometallic networks. This guide details the mechanistic principles, comparative metrics, and self-validating protocols for deploying this ligand in advanced coordination chemistry.

Molecular Anatomy & Mechanistic Causality

To successfully utilize this ligand, researchers must understand the distinct thermodynamic and electronic roles of its two primary structural domains:

The Oxamide Core: Magnetic Superexchange & Isomerization

The central oxamide moiety (-NH-CO-CO-NH-) is the primary coordination site. In its neutral state, it is a poor ligand. However, upon base-promoted deprotonation, it forms a rigid, planar dianion capable of bis-bidentate bridging (N,N',O,O' coordination)[2].

  • Cis/Trans Isomerization : The oxamide bridge can adopt cis or trans conformations depending on the basicity of the reaction medium and the presence of templating metal ions[3]. The trans conformation typically propagates infinite 1D chains or 2D networks, whereas the cis conformation (often enforced by secondary capping ligands) yields discrete dinuclear species[4].

  • Magnetic Coupling : The delocalized π -system of the deprotonated oxamide bridge is highly efficient at mediating magnetic superexchange. In Cu(II)-Cu(II) dinuclear complexes, this bridge forces the magnetic orbitals ( dx2−y2​ ) into a coplanar arrangement, resulting in strong antiferromagnetic coupling ( J values typically ranging from -200 to -400 cm⁻¹)[2][4].

The Polyol Periphery: Thermodynamic Sorting & Assembly

Unlike simple alkyl-substituted oxamides, this ligand features two 1,3-dihydroxy-2-methylpropan-2-yl groups, providing four terminal hydroxyl (-OH) donors[1].

  • 3d-4f Heterometallic Assembly : This dual-nature structure allows for "thermodynamic sorting" during one-pot syntheses. Soft/borderline transition metals (e.g., Cu²⁺, Ni²⁺) preferentially bind to the nitrogen-rich oxamide core due to strong Crystal Field Stabilization Energy (CFSE). Conversely, hard, oxophilic Lanthanide ions (e.g., Gd³⁺, Dy³⁺) are repelled by the core nitrogens and selectively coordinate to the peripheral oxygen atoms[3].

  • Supramolecular Hydrogen Bonding : If secondary metals are not introduced, the four hydroxyl groups act as potent hydrogen-bond donors and acceptors, driving the crystallization of robust 3D metal-organic frameworks (MOFs) and preventing the precipitation of amorphous polymers.

LigandLogic L 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Deprot Base Addition (Deprotonation) L->Deprot Periphery Polyol Periphery (4 x -OH) L->Periphery Secondary Binding Core Oxamide Core (N,N',O,O') Deprot->Core Primary Binding Cis Cis-Conformation Discrete Dinuclear Core->Cis Capping Ligand Trans Trans-Conformation 1D/2D Polymers Core->Trans No Capping Supra 3d-4f Heterometallic Networks & H-Bonding Periphery->Supra Mag Strong Antiferromagnetic Coupling (Cu-Cu) Cis->Mag Trans->Mag

Logical pathways of coordination and structural outcomes for the multidentate oxamide ligand.

Comparative Coordination Metrics

To contextualize the utility of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, the table below summarizes its expected coordination behavior against standard oxamide benchmarks.

Ligand TypePrimary Coordination ModePeripheral FunctionalityTypical Cu-Cu Distance (Å)Magnetic Coupling ( J , cm⁻¹)Supramolecular Dimensionality
N,N'-bis(alkyl)oxamide Bis-bidentate (N,N',O,O')Inert (Alkyl chains)~5.18 - 5.25-200 to -3000D (Discrete) or 1D Chains
N,N'-bis(aminoethyl)oxamide Tetradentate (N,N,N',N')Primary Amines~5.20 - 5.24-250 to -3501D Chains / 2D Sheets
Title Ligand (Polyol-Oxamide) Bis-bidentate (N,N',O,O')4 x Hydroxyl (-OH) groups~5.21 - 5.26-280 to -4003D H-Bonded Networks / 3d-4f MOFs

Note: Magnetic coupling constants ( J ) are derived from analogous trans-oxamido-bridged Cu(II) dinuclear building blocks[2][4].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and quality control checks, ensuring that researchers can visually and spectroscopically validate the success of each step.

Protocol A: Synthesis of a Homodinuclear Cu(II) Complex (Cis-Conformation)

Objective: To isolate a discrete, magnetically coupled dinuclear complex by forcing the oxamide core into a cis conformation using a capping ligand.

  • Ligand Dissolution : Suspend 1.0 mmol of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in 20 mL of a 1:1 Methanol/Water mixture. Causality: The mixed solvent system is required to solvate both the hydrophobic methyl groups and the highly hydrophilic hydroxyl periphery.

  • Metal Addition : Add 2.0 mmol of Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) and 2.0 mmol of a capping ligand (e.g., 2,2'-bipyridine). Validation: The solution will turn pale blue, indicating the presence of uncoordinated or weakly coordinated Cu²⁺ aquo/solvent complexes.

  • Deprotonation (Critical Step) : Slowly titrate 2.0 mmol of Triethylamine (Et₃N) into the stirring solution. Causality: The base removes the weakly acidic amide protons. Validation: A rapid bathochromic color shift from pale blue to deep green/purple must occur. This visual cue is the self-validating proof that the strong-field deprotonated oxamide nitrogens have successfully displaced the weak-field solvent molecules.

  • Crystallization : Filter the solution to remove any unreacted trace solids and allow it to evaporate slowly at room temperature.

  • Spectroscopic Validation : Perform FT-IR on the resulting crystals. The disappearance of the sharp N-H stretching band (~3200 cm⁻¹) and the shift of the C=O stretching band from ~1650 cm⁻¹ to ~1600 cm⁻¹ confirms the formation of the bridging oxamido network.

Protocol B: Synthesis of a Heterometallic 3d-4f Supramolecular Network

Objective: To utilize the peripheral hydroxyl groups to capture Lanthanide ions, creating a mixed-metal architecture.

  • Metalloligand Formation : Follow Steps 1-3 from Protocol A, but omit the capping ligand. This generates a trans-oxamido Cu(II) polymeric precursor in solution.

  • Lanthanide Introduction : Dissolve 1.0 mmol of Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in 5 mL of Methanol and add it dropwise to the deep purple Cu(II) solution. Causality: The oxophilic Gd³⁺ ions will bypass the soft nitrogen core and coordinate exclusively to the hard oxygen atoms of the 1,3-dihydroxy-2-methyl-2-propyl groups[3].

  • Thermal Maturation : Reflux the mixture gently at 60°C for 2 hours to ensure thermodynamic equilibrium of the heavy metal sorting.

  • Isolation : Cool to room temperature and subject to ether diffusion to yield X-ray quality single crystals of the 3d-4f network.

ProtocolWorkflow S1 Step 1 Ligand Dissolution S2 Step 2 Cu(II) Salt Addition S1->S2 S3 Step 3 Base Titration (pH ~8-9) S2->S3 S4 Step 4 Ln(III) Salt Addition S3->S4 S5 Step 5 Slow Evaporation S4->S5

Step-by-step workflow for the synthesis of heterometallic 3d-4f supramolecular networks.

References

  • National Center for Biotechnology Information. "1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem." PubChem, 2025.[Link]

  • Zhang, J., et al. "Magnetic properties tuned by oxamido bridging ligand derivatives in two new hybrid organic inorganic nitronyl nitroxide copper(II) complexes." CrystEngComm, Royal Society of Chemistry, 2007.[Link]

  • Chen, J., et al. "Oxamido-Bridged Bimetallic Complexes Involving Nitronyl Nitroxide Radical Ligands: Crystal Structure and Magnetic Behavior." Inorganic Chemistry, American Chemical Society, 2005.[Link]

  • Journaux, Y., et al. "A Few Examples of Cis Trans Isomerization in Complexes Involving the Oxamide Function." Preprints.org, 2023.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of[1].

The synthesis of this compound via the amidation of diethyl oxalate with 2-amino-2-methyl-1,3-propanediol (AMPD) presents unique chemoselective and steric challenges. AMPD possesses a highly hindered tert-alkyl primary amine alongside two unhindered primary hydroxyl groups. This structural triad often leads to incomplete reactions, O-acylated byproducts, and difficult downstream purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and purity.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at ~50% conversion, yielding mostly the mono-amide intermediate. How do I drive it to completion? Mechanistic Causality: The first amidation step (forming the mono-amide intermediate) proceeds relatively smoothly. However, the second substitution is severely retarded by the steric bulk of the newly formed amide and the incoming tert-alkyl amine of the second AMPD molecule. Solution: You must shift the thermodynamic equilibrium (Le Chatelier's Principle) by actively removing the ethanol byproduct. Switch from a standard reflux setup to a short-path distillation apparatus. Run the reaction neat (solvent-free) at 110–120 °C. The continuous removal of ethanol forces the sterically hindered second amidation to completion.

Q2: TLC and LC-MS show complex mixtures with multiple side products. Why is the chemoselectivity so poor, and what are these impurities? Mechanistic Causality: While amines are generally more nucleophilic than alcohols toward esters, the extreme steric hindrance of the α -tertiary amine in AMPD alters this kinetic preference. At elevated temperatures, the unhindered primary hydroxyl groups of AMPD competitively attack the oxalate ester, leading to O-acylated oligomers. Furthermore, β -amino alcohols reacting with dialkyl oxalates can undergo intramolecular cyclization to form stable [2]. Solution: If direct amidation yields too many O-acylated byproducts, you must implement a temporary protecting group strategy. Protecting the 1,3-diol as an acetonide completely suppresses O-acylation and cyclization, ensuring 100% N-chemoselectivity (See Protocol B).

Q3: The target bis-oxamide and unreacted AMPD are both highly hydrophilic. How can I isolate the product without using reverse-phase chromatography? Mechanistic Causality: The target molecule contains four hydroxyl groups and two hydrogen-bonding amide linkages, making it highly water-soluble and prone to crashing out as a sticky syrup rather than a crystal. Solution: Exploit the differential crystallization kinetics driven by the rigid oxamide core. Upon completion of the neat reaction, dissolve the crude melt in a minimal amount of boiling absolute ethanol, then cool slowly to 4 °C. The bis-oxamide forms a robust intermolecular hydrogen-bond network and will crystallize as a white solid, leaving the more soluble unreacted AMPD and mono-amide in the mother liquor.

Part 2: Experimental Protocols

Protocol A: Direct Solvent-Free Amidation (Optimized for Time & Cost)

This protocol uses thermodynamic forcing to overcome steric hindrance without the need for protecting groups.

  • Setup: Charge a 100 mL round-bottom flask with diethyl oxalate (1.0 equiv, 14.6 g, 100 mmol) and AMPD (2.2 equiv, 23.1 g, 220 mmol). Equip the flask with a short-path distillation head.

  • Reaction: Heat the neat mixture to 110 °C under a nitrogen atmosphere. The mixture will melt and become homogeneous.

  • Distillation: Maintain the temperature for 4–6 hours, continuously collecting the distilled ethanol to drive the reaction forward.

  • Crystallization: Cool the mixture to 70 °C (before it solidifies into a glass) and cautiously add 50 mL of absolute ethanol. Reflux until fully dissolved, then cool slowly to 4 °C overnight.

  • Isolation: Filter the resulting white crystals, wash with cold ethanol (2 x 15 mL), and dry under high vacuum.

Protocol B: Acetonide Protection-Amidation-Deprotection (Optimized for Maximum Yield & Purity)

This is a self-validating system that guarantees N-acylation by masking the competing oxygen nucleophiles prior to amidation.

  • Protection: React AMPD (1.0 equiv) with acetone (10 equiv) and catalytic p-toluenesulfonic acid (0.05 equiv) at room temperature for 12 hours. Neutralize with triethylamine, concentrate, and distill to yield[3].

  • Amidation: Dissolve the protected amine (2.1 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add oxalyl chloride (1.0 equiv) dropwise. Stir for 2 hours at room temperature. Wash with water, dry over MgSO 4​ , and concentrate.

  • Deprotection: Dissolve the crude protected bis-oxamide in methanol. Add 1M aqueous HCl (0.1 equiv) and stir for 4 hours at room temperature. Neutralize with solid NaHCO 3​ , filter, and concentrate to yield the analytically pure target compound.

Part 3: Quantitative Data Analysis

The following table summarizes the expected outcomes when utilizing different synthetic strategies for 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

MethodologyReagents & ConditionsTemp (°C)Total TimeMain ImpurityIsolated YieldPurity (HPLC)
Direct Amidation (Reflux) Diethyl Oxalate + AMPD (EtOH solvent)7824 hMono-amide35%85%
Direct Amidation (Neat) Diethyl Oxalate + AMPD (Solvent-free)1106 hO-Acylated oligomers68%92%
Protection Strategy Oxalyl Chloride + Acetonide-AMPD (DCM)2518 hTrace acetonide85%>99%

Part 4: Mechanistic & Workflow Visualizations

Pathway A Diethyl Oxalate + AMPD B Mono-amide Intermediate A->B Fast (1st equivalent) C N-Acylation (Target Pathway) B->C Heat / Distill EtOH D O-Acylation / Cyclization (Side Reactions) B->D Steric Clash / Uncatalyzed E 1,4-Bis(...)oxamide (Target Product) C->E F Morpholine-2,3-diones & O-Acyl Esters D->F

Figure 1: Divergent reaction pathways highlighting the competition between kinetic N-acylation and thermodynamic O-acylation.

Workflow Step1 1. Protection (Acetone, p-TsOH) Step2 2. Amidation (Oxalyl Chloride, TEA) Step1->Step2 5-amino-2,2,5-trimethyl-1,3-dioxane Step3 3. Deprotection (1M HCl, MeOH) Step2->Step3 Protected Bis-oxamide Product Pure 1,4-Bis(...)oxamide Step3->Product 100% Chemoselectivity

Figure 2: The self-validating Acetonide Protection Workflow ensuring absolute N-chemoselectivity.

Sources

Technical Support Center: Purification of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly polar, polyhydroxylated compounds. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0) presents a unique purification challenge. With four hydroxyl groups, two amide linkages, and a predicted LogP of approximately -3.0[1], this molecule exhibits extreme hydrophilicity. Standard organic laboratory techniques—such as normal-phase silica gel chromatography or reversed-phase HPLC—often fail due to irreversible adsorption or a complete lack of retention.

This guide provides field-proven, causality-driven troubleshooting strategies to help researchers and drug development professionals achieve >99% analytical and bulk purity.

FAQ 1: Chromatographic Retention Issues

Q: Why does my compound elute in the void volume on a standard C18 analytical column, and how can I fix it?

The Causality: Reversed-Phase Liquid Chromatography (RP-LC) relies on the hydrophobic partitioning of analytes into a non-polar stationary phase (e.g., C18). Because 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide forms a massive, tightly bound hydration shell in aqueous solutions, it possesses virtually no hydrophobic surface area to interact with the C18 alkyl chains. Consequently, it washes out in the void volume ( t0​ ).

The Solution: Switch your methodology to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (such as amide-bonded or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[2]. The separation mechanism relies on the partitioning of the highly polar analyte between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase[3].

HILICMechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte 1,4-Bis(1,3-dihydroxy- 2-methyl-2-propyl)oxamide MobilePhase->Analyte Analyte injected WaterLayer Immobilized Water Layer (Hydrogen Bonding Network) Analyte->WaterLayer Hydrophilic Partitioning StationaryPhase Polar Stationary Phase (Amide/Diol bonded Silica) WaterLayer->StationaryPhase Surface Adsorption

Figure 1: Mechanistic representation of HILIC partitioning for polyhydroxylated analytes.

Quantitative Comparison: RP-HPLC vs. HILIC
Chromatographic ParameterReversed-Phase HPLC (C18)HILIC (Amide/Diol Phase)
Stationary Phase Non-polar (C18 alkyl chains)Polar (Amide, Diol, or bare Silica)
Mobile Phase (Initial) High Aqueous (95% Water / 5% ACN)High Organic (95% ACN / 5% Water)
Elution Gradient Increasing Organic (ACN)Increasing Aqueous (Water)
Analyte Retention Poor (Elutes in void volume, t0​ )Excellent ( k′ > 3)
Separation Mechanism Hydrophobic partitioningHydrophilic partitioning into water layer
Suitability for LogP ~ -3.0 Not RecommendedHighly Recommended

FAQ 2: Removing Starting Material Impurities

Q: My crude mixture contains unreacted 2-amino-2-methyl-1,3-propanediol (AMPD). How do I separate them when both are highly polar?

The Causality: During the synthesis of the oxamide (typically via the reaction of an oxalate ester with AMPD), excess AMPD is often used to drive the reaction to completion. Because AMPD is also a highly polar polyol, it co-elutes with the target oxamide in most standard chromatographic systems. However, AMPD possesses a primary amine (pKa ~8.8), whereas the fully formed oxamide is entirely neutral.

The Solution: Exploit this charge differential using strong cation-exchange (SCX) chromatography.

Step-by-Step Methodology: Self-Validating Cation-Exchange
  • Resin Preparation: Swell 50 g of Dowex 50WX8 (Strong Cation Exchange, H+ form) in deionized (DI) water for 30 minutes.

  • Column Packing: Pack a glass column and wash with 3 column volumes (CV) of DI water until the eluate pH is neutral.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of DI water and load it onto the column.

  • Elution: Elute with DI water. The neutral oxamide has no affinity for the sulfonic acid groups and will elute in the early fractions (1–2 CV). The basic AMPD will remain tightly bound to the resin.

  • Self-Validation (Ninhydrin Test): Spot the fractions on a silica TLC plate and spray with a 0.2% Ninhydrin solution in ethanol. Heat the plate to 120°C for 2 minutes.

    • Causality Check: AMPD (primary amine) will yield a distinct purple spot. The target oxamide (neutral amides) will not react. Pool only the Ninhydrin-negative fractions.

FAQ 3: Bulk Isolation and Solidification

Q: The purified aqueous fractions form a sticky syrup during rotary evaporation. How do I obtain a free-flowing powder?

The Causality: Polyhydroxylated compounds have a high propensity for extensive intermolecular hydrogen bonding, which leads to supercooling and the formation of viscous syrups or gels rather than ordered crystals[4]. Evaporating water under vacuum exacerbates this by trapping solvent molecules within the amorphous hydrogen-bond network.

The Solution: Ultrasound-assisted anti-solvent crystallization. By dissolving the syrup in a high-solubility solvent (water) and titrating in a low-solubility anti-solvent (acetone), we force supersaturation. Applying ultrasound induces acoustic cavitation, which provides the activation energy required for uniform, rapid nucleation, preventing the compound from "oiling out"[5].

PurificationWorkflow Start Crude Reaction Mixture (Oxamide + AMPD + Solvent) CheckAMPD Unreacted AMPD Present? (TLC: Ninhydrin Stain) Start->CheckAMPD IonExchange Cation Exchange (Dowex 50W) Traps AMPD, Elutes Oxamide CheckAMPD->IonExchange Yes (Positive Stain) Evaporation Concentrate Aqueous Eluate (Vacuum <40°C) CheckAMPD->Evaporation No (Negative Stain) IonExchange->Evaporation Crystallization Anti-Solvent Crystallization (Water / Acetone + Ultrasound) Evaporation->Crystallization Pure Pure Oxamide Target (>99% Purity, Free-flowing) Crystallization->Pure

Figure 2: Decision tree and workflow for the isolation and purification of highly polar oxamides.

Step-by-Step Methodology: Ultrasound-Assisted Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude oxamide syrup in minimal deionized water at 40°C (approx. 1 mL water per 1 gram of compound).

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter.

    • Self-validation: This removes insoluble microscopic particulates, ensuring no heterogeneous nucleation sites skew the crystallization kinetics.

  • Anti-Solvent Titration: Under constant magnetic stirring (400 rpm), add ice-cold acetone dropwise at a rate of 1 mL/min.

  • Nucleation Induction: Monitor the solution for the "cloud point" (turbidity indicates supersaturation). Immediately transfer the flask to an ultrasonic bath and sonicate for 5 minutes to induce uniform nucleation[5].

  • Maturation: Continue adding acetone until a 1:5 (water:acetone) volumetric ratio is reached. Move the suspension to a 4°C cold room and stir gently for 2 hours to maximize yield.

  • Harvesting: Filter the resulting crystals via a Büchner funnel, wash with 20 mL of cold acetone, and dry under high vacuum at 35°C for 12 hours to remove residual solvent.

References

  • Title: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Mass Spectrometry of Small Polar Compounds in Food Analysis Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: How to Increase Xylitol Solubility in Water Source: Patsnap Eureka URL: [Link]

  • Title: Ultrasound assisted antisolvent crystallization of sulphathiazole Source: Taylor & Francis Online URL: [Link]

Sources

How to avoid side reactions in the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided is grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, also known as N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide.[1] The typical synthesis involves the reaction of an oxalic acid derivative (like diethyl oxalate or oxalyl chloride) with 2-amino-2-methyl-1,3-propanediol.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired product is a frequent challenge. The underlying causes can often be traced to several factors related to the reactants and reaction conditions.

Possible Causes and Recommended Solutions

Potential Cause Explanation Recommended Action
Incomplete Reaction The aminolysis of esters can be slow and may not proceed to completion if the reaction time is too short or the temperature is too low.[2][3] This is particularly true for the second substitution on the oxalate, which is sterically more hindered.Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[2] High temperatures, however, can also lead to side reactions.[3]
Moisture Contamination (when using oxalyl chloride) Oxalyl chloride is extremely sensitive to moisture and will rapidly decompose in its presence, leading to a loss of the reagent and the formation of HCl, CO, and CO₂.[2]Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents are essential.[2]
Incorrect Stoichiometry An insufficient amount of the amine starting material will result in an incomplete reaction, leaving unreacted oxalic acid derivative or the mono-substituted intermediate.[2]Use a Slight Excess of Amine: Employing a slight excess (e.g., 2.1-2.2 equivalents) of 2-amino-2-methyl-1,3-propanediol can help drive the reaction to completion.
Poor Solubility of Reactants or Product If the reactants or the final product have low solubility in the chosen solvent, the reaction rate can be significantly reduced. The product may also precipitate out of the solution before the reaction is complete.[2]Optimize Solvent System: Select a solvent in which all reactants are reasonably soluble at the reaction temperature. If the product precipitates, ensure vigorous stirring to maintain a well-mixed suspension.
Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts is a common occurrence in organic synthesis. Identifying these impurities is the first step toward eliminating them.

Common Impurities and Mitigation Strategies

Impurity Likely Cause Prevention and Removal
Mono-substituted Intermediate Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.[2]Drive the Reaction to Completion: As detailed in Issue 1, increasing the reaction time, temperature, or using a slight excess of the amine can minimize the formation of this intermediate. Purification: Recrystallization is often effective for removal, as the desired diamide is typically less soluble than the mono-substituted byproduct.[2] Washing the crude product with a suitable solvent can also be beneficial.
Unreacted Starting Materials Incomplete reaction or use of a large excess of one reactant.Optimize Stoichiometry and Reaction Conditions: Fine-tuning the molar ratios and ensuring the reaction goes to completion will reduce residual starting materials. Purification: Unreacted 2-amino-2-methyl-1,3-propanediol can often be removed by washing the crude product with water or a dilute acid solution. Unreacted diethyl oxalate can be removed during recrystallization.
Hydrolysis Products (e.g., Oxalic Acid) Hydrolysis of unreacted oxalyl chloride or diethyl oxalate during the workup procedure.[2]Aqueous Workup with Mild Base: Incorporate a wash step with a mild aqueous base, such as a sodium bicarbonate solution, to neutralize and remove acidic byproducts like oxalic acid.[2]
Visualizing the Reaction and Potential Side Reactions

To better understand the synthetic pathway and potential pitfalls, the following diagram illustrates the desired reaction and a key side reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products DiethylOxalate Diethyl Oxalate Monoamide Mono-substituted Intermediate DiethylOxalate->Monoamide + 1 eq. Amine Amine 2-Amino-2-methyl- 1,3-propanediol (2 eq.) Product 1,4-Bis(1,3-dihydroxy-2-methyl- 2-propyl)oxamide Monoamide->Product + 1 eq. Amine (Desired Pathway) SideProduct Incomplete Reaction Product Monoamide->SideProduct Reaction Stops (Side Reaction)

Caption: Desired synthesis pathway and a common side reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Q1: What is the most common synthetic route for this molecule?

The most prevalent method is the aminolysis of an oxalic acid diester, typically diethyl oxalate or dimethyl oxalate, with 2-amino-2-methyl-1,3-propanediol.[4][5] This reaction is a nucleophilic acyl substitution.[3] Another approach involves using the more reactive oxalyl chloride, which requires stricter anhydrous conditions.[2]

Q2: What is the optimal reaction temperature?

The ideal temperature depends on the specific reactants and solvent used. For the reaction of diethyl oxalate with an amine, elevated temperatures are often necessary to drive the reaction to completion.[2] However, excessively high temperatures can promote side reactions.[3] A good starting point is to reflux the reaction in a suitable solvent like ethanol and monitor its progress.

Q3: How can I effectively purify the final product?

Due to the presence of multiple hydroxyl groups, the product is a polar molecule. Recrystallization is a highly effective purification method.[2] Common solvent systems for recrystallization might include ethanol, methanol, or mixtures of water with these alcohols. Washing the crude solid with a solvent in which the impurities are more soluble is also a recommended preliminary purification step.

Q4: Can I use a catalyst for this reaction?

While some amide syntheses benefit from acid or base catalysis, the direct aminolysis of esters can often proceed without a catalyst, especially with heating.[3] If the reaction is sluggish, the use of a non-nucleophilic base could be explored, but care must be taken to avoid base-promoted side reactions of the ester.[6]

Workflow for a General Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Workflow Start Combine Diethyl Oxalate and 2-Amino-2-methyl-1,3-propanediol in Solvent Reaction Heat the Mixture (e.g., Reflux in Ethanol) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Cooling Cool Reaction Mixture to Room Temperature Monitoring->Cooling Reaction Complete Isolation Isolate Crude Product (Filtration) Cooling->Isolation Washing Wash Crude Product Isolation->Washing Purification Recrystallize from Appropriate Solvent Washing->Purification Drying Dry the Purified Product Purification->Drying Analysis Characterize Final Product (NMR, MS, etc.) Drying->Analysis

Caption: General experimental workflow.

III. References

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5902896A - Process for preparing bis (hydroxymethyl) compounds. Retrieved from

  • Eureka | Patsnap. (2020, May 15). Method for preparing oxamide from dimethyl oxalate. Retrieved from [Link]

  • Google Patents. (n.d.). US6348626B1 - Process for producing oxamide. Retrieved from

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Grokipedia. (n.d.). Oxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction pathways and mechanisms for amide synthesis from.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N'bis(phthalimido)oxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. Retrieved from [Link]

Sources

Optimizing reaction conditions for polymerization with 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of elastomers using sterically hindered, highly hydrogen-bonded monomers. This guide is specifically engineered for researchers and drug development professionals working with 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (hereafter referred to as BDMP-Oxamide).

BDMP-Oxamide () [1] is a tetra-functional crosslinker featuring a rigid oxamide core. While its structure allows for the formation of robust, bidentate hydrogen bonds that impart remarkable self-healing properties and extreme toughness to polyurethane networks () [2], it also introduces significant synthetic hurdles regarding solubility, steric hindrance, and gelation control.

Part 1: Troubleshooting & FAQs

Q1: Why is my BDMP-Oxamide failing to dissolve in the prepolymer mixture?

The Causality: The very feature that makes BDMP-Oxamide valuable—its oxamide core—causes strong intermolecular hydrogen bonding. This results in a high lattice energy, rendering the monomer highly crystalline and virtually insoluble in standard non-polar or weakly polar macroglycols (e.g., PTMEG or PPG) at room temperature. The Solution: Do not attempt bulk dispersion. You must pre-dissolve the monomer in a polar aprotic solvent that can disrupt these hydrogen bonds (such as DMAc or DMF) at 60–80°C prior to integration.

Q2: My reaction gels almost immediately upon adding the crosslinker. How can I control this?

The Causality: BDMP-Oxamide is a tetraol. When added to a diisocyanate-terminated prepolymer, it rapidly forms a dense 3D crosslinked network. If the concentration of reactive species is too high, or if mixing is inadequate, localized premature gelation (macrogel formation) occurs before the network can homogenize. The Solution: Adopt a rigorous two-step prepolymer method () [3]. Dilute the prepolymer with solvent prior to crosslinker addition, introduce the dissolved BDMP-Oxamide dropwise under high-shear mixing, and utilize a delayed-action catalyst.

Q3: FTIR analysis shows unreacted isocyanate (NCO) peaks even after 24 hours of curing. Why?

The Causality: The four hydroxyl groups on BDMP-Oxamide are situated on carbon atoms adjacent to bulky methyl and propyl groups. This severe steric hindrance significantly reduces their nucleophilicity toward isocyanates compared to primary linear alcohols like 1,4-butanediol. The Solution: You must increase the curing temperature to 100°C to overcome the activation energy barrier. Furthermore, incorporate a highly active organometallic catalyst (e.g., DBTDL) to drive the reaction to 100% conversion.

Part 2: Quantitative Data Summarization

To optimize your reaction conditions, refer to the following empirical matrices. These tables summarize the causality behind solvent and catalyst selection for BDMP-Oxamide.

Table 1: Solvent Optimization Matrix
SolventPolarity IndexMonomer Solubility (mg/mL at 25°C)Boiling Point (°C)Suitability & Mechanistic Rationale
DMF 6.4> 250153Optimal : High polarity effectively disrupts the strong intermolecular H-bonds of the oxamide core.
DMAc 6.5> 200165Excellent : Slightly lower solubility than DMF but lower volatility, making it ideal for high-temperature curing.
THF 4.0< 1566Poor : Insufficient polarity to break the oxamide crystal lattice; leads to heterogeneous reactions.
Toluene 2.4Insoluble110Incompatible : Non-polar nature causes immediate monomer precipitation upon addition.
Table 2: Catalyst Selection & Kinetic Impact (at 80°C)
Catalyst SystemLoading (wt%)Gel TimeNCO Conversion (24h)Mechanistic Impact
None (Control) 0.0> 48 hrs< 65%Steric hindrance of methyl/propyl groups prevents uncatalyzed completion.
DBTDL 0.145 mins> 98%Highly efficient; overcomes steric barriers but requires rapid, high-shear mixing.
Bismuth Zinc 0.1575 mins> 95%Provides a delayed-action cure, significantly reducing premature macrogelation risks.

Part 3: Experimental Protocol

The following is a self-validating, step-by-step methodology for synthesizing a self-healing polyurethane network using BDMP-Oxamide. Every phase includes an analytical checkpoint to ensure the causality of the reaction is strictly controlled.

Phase 1: Prepolymer Synthesis
  • Dehydration: Dry the macroglycol (e.g., PTMEG, Mn​ = 2000 g/mol ) under vacuum at 80°C for 2 hours.

    • Causality: Trace moisture reacts with isocyanates to form urea linkages and CO₂ gas, leading to unwanted foaming and stoichiometry imbalance.

  • Reaction: Add a stoichiometric excess of diisocyanate (e.g., IPDI) into the reactor under an Argon atmosphere. React at 80°C for 2–3 hours.

  • Validation Checkpoint: Sample the mixture and run an FTIR scan. Confirm the presence of the NCO stretching band at 2270 cm⁻¹ and the complete disappearance of the broad OH band at 3300 cm⁻¹. Titrate via the di-n-butylamine method to confirm the theoretical %NCO.

Phase 2: Crosslinker Dissolution
  • Preparation: Weigh the calculated stoichiometric amount of BDMP-Oxamide.

  • Solvation: Dissolve the monomer in anhydrous DMAc (20% w/v) at 60°C. Stir until the solution is optically clear.

    • Causality: Pre-dissolving prevents heterogeneous nucleation and localized premature crosslinking.

Phase 3: Chain Extension and Crosslinking
  • Catalysis: Cool the prepolymer to 60°C and add 0.1 wt% DBTDL catalyst.

  • Integration: Introduce the dissolved BDMP-Oxamide dropwise over 10 minutes under high-shear mechanical stirring (500 rpm).

  • Validation Checkpoint: Monitor the dynamic viscosity. The mixture should remain pourable for at least 15–20 minutes. If viscosity spikes exponentially within 5 minutes, reduce the catalyst loading in subsequent runs.

Phase 4: Casting and Thermal Curing
  • Degassing: Degas the mixture under vacuum (-0.1 MPa) for 5 minutes to remove trapped argon and solvent micro-bubbles.

  • Casting: Pour the mixture into a pre-heated PTFE mold.

  • Curing: Cure in a convection oven at 100°C for 12 hours, followed by a post-cure at 80°C under vacuum to extract residual DMAc.

  • Validation Checkpoint: Perform a final FTIR scan on the cured elastomer film. The NCO peak at 2270 cm⁻¹ must be completely absent, indicating 100% conversion of the sterically hindered hydroxyls.

Part 4: System Visualization

Workflow N1 1. Prepolymer Synthesis (Diisocyanate + Macroglycol) N2 2. NCO-Terminated Prepolymer (FTIR Verification: 2270 cm⁻¹) N1->N2 80°C, 2h, Ar atm N3 3. BDMP-Oxamide Addition (Dissolved in DMAc/DMF) N2->N3 Stoichiometric Balance N4 4. Crosslinking & Gelation (Catalyzed by DBTDL) N3->N4 Rapid Mixing N5 5. Thermal Curing (100°C, 12h in Vacuum) N4->N5 Mold Casting

Two-step prepolymerization workflow for BDMP-Oxamide crosslinked polyurethanes.

Mechanism A BDMP-Oxamide (Tetraol Crosslinker) B Sterically Hindered OH (Requires Catalyst) A->B Structural Feature C Oxamide Core (-NH-CO-CO-NH-) A->C Structural Feature D Covalent Urethane Nodes (Permanent Network) B->D NCO Reaction E Bidentate H-Bonding (Dynamic/Reversible) C->E Intermolecular Assembly F Self-Healing Elastomer (High Toughness) D->F Elasticity & Strength E->F Energy Dissipation

Mechanistic pathway of BDMP-Oxamide contributing to self-healing polyurethane networks.

References

  • National Center for Biotechnology Information. "1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide". PubChem. URL:[Link]

  • "Self-healing polyurethane elastomers: An essential review and prospects for future research". European Polymer Journal. URL:[Link]

  • "Highly Tough, Notch-Insensitive, and Fast Self-Healing Thermoplastic Polyurethane Elastomers by Tailored Soft Segment Design". Advanced Functional Materials.

Technical Support Center: Stability of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. Here, we address potential stability issues encountered when using this compound in aqueous solutions and provide troubleshooting strategies to ensure experimental integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in aqueous environments.

Q1: What is the general stability of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in aqueous solutions?

While specific stability data for 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is not extensively published, its core structure contains an oxamide functional group. Oxamides, being diamides of oxalic acid, are susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] The rate of this hydrolysis is influenced by pH, temperature, and the presence of enzymatic activity.[3][4] Therefore, it is crucial to carefully control these parameters in your experiments.

Q2: What are the likely degradation products of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in an aqueous solution?

The primary degradation pathway for oxamides in aqueous solutions is hydrolysis of the amide bonds. This would likely yield oxalic acid and 2-amino-2-methyl-1,3-propanediol. Depending on the pH of the solution, oxalic acid may exist as its conjugate base (oxalate), and the amine will be protonated at acidic pH.

Q3: How does pH affect the stability of this compound?

Amide hydrolysis can be catalyzed by both acid and base.[3][5] At low pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[1] Therefore, it is anticipated that the stability of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide will be lowest at pH extremes and greatest at a neutral or near-neutral pH.

Q4: Is temperature a significant factor in the stability of this compound?

Yes, temperature is a critical factor. Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][6] For long-term storage of aqueous solutions, it is advisable to use low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to minimize degradation. For experiments conducted at elevated temperatures, the potential for accelerated degradation should be considered, and the use of freshly prepared solutions is recommended.

Q5: Are there any other factors that could influence the stability of my compound in solution?

The presence of enzymes, such as proteases or amidases, could potentially catalyze the hydrolysis of the amide bonds.[3][7] If working with biological matrices (e.g., cell culture media, plasma), enzymatic degradation should be considered as a possibility. Additionally, the presence of certain metal ions could potentially catalyze hydrolysis.[6]

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving common experimental issues related to the stability of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Troubleshooting Guide 1: Loss of Compound Potency or Concentration Over Time

Problem: You observe a decrease in the expected biological activity or a lower-than-expected concentration of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide in your aqueous stock solutions or experimental assays.

Potential Cause: This is a strong indicator of chemical degradation, likely through hydrolysis of the oxamide linkage.

Step-by-Step Troubleshooting Protocol:

  • pH Assessment:

    • Measure the pH of your stock solution and experimental buffers.

    • Rationale: Extreme pH values significantly accelerate amide hydrolysis.[1]

    • Solution: Adjust the pH of your solutions to a neutral range (pH 6-8) if your experimental conditions permit. Use buffered systems to maintain a stable pH.

  • Temperature Control:

    • Review your storage and experimental temperatures.

    • Rationale: Higher temperatures increase the rate of hydrolysis.[4]

    • Solution: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Prepare fresh solutions for experiments, especially those conducted at elevated temperatures.

  • Analytical Confirmation of Degradation:

    • Use an appropriate analytical method to monitor the concentration of the parent compound and the appearance of potential degradation products over time.

    • Rationale: Direct measurement provides definitive evidence of degradation.

    • Recommended Analytical Techniques:

      • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its degradation products. Ion-exclusion chromatography has been shown to be effective for separating oxamide and related polar compounds like oxalic acid.[8][9]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying the parent compound and confirming the mass of potential degradation products.

  • Formulation Strategy Evaluation:

    • Consider the composition of your aqueous vehicle.

    • Rationale: Excipients can influence stability.

    • Solution: For less soluble compounds, formulation strategies like using co-solvents or creating solid dispersions can sometimes improve stability by reducing the activity of water.[10][11]

Experimental Workflow for Stability Assessment

cluster_prep Solution Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep Prepare aqueous solution of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide pH_low Low pH (e.g., 3-4) prep->pH_low pH_neutral Neutral pH (e.g., 6-8) prep->pH_neutral pH_high High pH (e.g., 9-10) prep->pH_high temp_low Low Temp (e.g., 4°C) pH_low->temp_low temp_rt Room Temp (e.g., 25°C) pH_neutral->temp_rt temp_high High Temp (e.g., 37°C) pH_high->temp_high hplc HPLC/LC-MS Analysis temp_low->hplc temp_rt->hplc temp_high->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Workflow for assessing the stability of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

Troubleshooting Guide 2: Unexpected pH Shift in Solution

Problem: You observe a gradual decrease in the pH of your unbuffered aqueous solution of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide over time.

Potential Cause: This is a strong indication of hydrolysis, leading to the formation of oxalic acid.

Step-by-Step Troubleshooting Protocol:

  • Confirm pH Change:

    • Use a calibrated pH meter to accurately monitor the pH of the solution at different time points.

    • Rationale: To confirm that the observed pH shift is real and progressive.

  • Analyze for Oxalic Acid:

    • Employ an analytical method capable of detecting and quantifying oxalic acid.

    • Rationale: Direct detection of the acidic degradation product confirms the hydrolysis pathway.

    • Recommended Analytical Techniques:

      • Ion-Exclusion Chromatography: This method is well-suited for the analysis of small organic acids like oxalic acid.[8][12]

      • LC-MS: Can be used to detect the oxalate ion.

  • Implement pH Control:

    • Use a suitable biological buffer (e.g., phosphate-buffered saline (PBS), HEPES) to maintain a stable pH.

    • Rationale: Buffering the solution will prevent pH shifts and can help to slow the rate of pH-catalyzed hydrolysis.

Inferred Degradation Pathway

cluster_products Degradation Products parent 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide oxalic_acid Oxalic Acid parent->oxalic_acid Hydrolysis (+2 H2O) amine 2-Amino-2-methyl-1,3-propanediol parent->amine Hydrolysis (+2 H2O)

Caption: Inferred hydrolytic degradation pathway of the parent compound.

III. Quantitative Data Summary

While specific quantitative data for 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is not available, the following table provides a general, qualitative guide to the expected stability based on the principles of amide chemistry.

ParameterConditionExpected StabilityRationale
pH Acidic (< 5)LowAcid-catalyzed hydrolysis is likely to occur.[3]
Neutral (6-8)HighThe rate of hydrolysis is generally at a minimum in this range.
Basic (> 9)LowBase-catalyzed hydrolysis can be significant.[1]
Temperature 2-8 °CHighLow temperature slows down the rate of chemical reactions.
Room Temp (~25 °C)ModerateDegradation may be observable over extended periods.
Elevated (> 37 °C)LowThe rate of hydrolysis is expected to increase significantly.[4]
Solution Type Buffered (pH 6-8)HighA stable pH minimizes acid or base-catalyzed degradation.
Unbuffered WaterVariableProne to pH shifts if degradation to oxalic acid occurs.
Biological MediaPotentially LowEnzymatic degradation may be a contributing factor.[7]

IV. References

  • ResearchGate. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Polarographic determination of oxamide in the presence of copper(II) and chromium(VI). Available from: [Link]

  • PubMed. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Available from: [Link]

  • LibreTexts Chemistry. Chemistry of Amides. Available from: [Link]

  • PMC. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Available from: [Link]

  • Environmental Protection Agency. Analytical METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN SOIL USING LC/MS ANALYSIS. Available from: [Link]

  • Scribd. The Determination of Oxalic Acid, Oxamic Acid, and Oxamide | PDF. Available from: [Link]

  • ResearchGate. Effect of pH on hydrolysis and condensation speed. Available from: [Link]

  • Course Hero. Give a detailed mechanism for the Hoffman degradation of amides. Available from: [Link]

  • PubMed. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Available from: [Link]

  • PubChem. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. Available from: [Link]

  • Wikipedia. Oxamide. Available from: [Link]

  • How to Minimize Amide Hydrolysis in High-Humidity Environments. Available from: [Link]

  • Gattefossé. Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Available from: [Link]

  • Google Patents. WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine. Available from:

  • PubChem. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide. Available from: [Link]

  • MDPI. A Sustainable Green Enzymatic Method for Amide Bond Formation. Available from: [Link]

  • PMC. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • ResearchGate. Possible pathways of amoxicillin degradation. Available from: [Link]

  • Ozonation: Microplastics/Antibiotic Residues—Degradation Pathways And QA. Available from: [Link]

  • MDPI. Degradation Efficiency Analysis of Sulfadiazine in Water by Ozone/Persulfate Advanced Oxidation Process. Available from: [Link]

  • Royal Society of Chemistry. Highly enantioselective synthesis of 1,3-bis(hydroxymethyl)-2-oxindoles from unprotected oxindoles and formalin using a chiral NdIII complex. Available from: [Link]

  • MDPI. Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review. Available from: [Link]

  • Dove Medical Press. Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Available from: [Link]

  • PMC. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Available from: [Link]

  • MDPI. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Available from: [Link]

  • ResearchGate. Substitution and racemization of 3‐hydroxy‐ and 3‐alkoxy‐1,4‐benzodiazepines in acidic aqueous solutions. Available from: [Link]

  • Google Patents. US9643937B1 - One-pot process for preparation of ammonium and hydroxyl ammonium derivatives of bis 5,5′-tetrazole-1,1′-dihydroxide. Available from:

Sources

Technical Support Center: Synthesis & Troubleshooting of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0)[1]. This compound is typically synthesized via the amidation of diethyl oxalate (DEO) with 2-amino-2-methyl-1,3-propanediol (AMPD)[2]. Because AMPD is an amino alcohol containing both a primary amine and two primary hydroxyl groups, achieving high purity requires strict control over reaction kinetics to prevent competing side reactions[3].

This guide provides an authoritative breakdown of reaction causality, common impurity profiles, troubleshooting FAQs, and a self-validating experimental protocol designed for drug development professionals and synthetic chemists.

Mechanistic Pathway & Impurity Origins

The synthesis relies on the differential nucleophilicity between the amine and hydroxyl groups of AMPD. When controlled properly, N-acylation outpaces O-acylation. However, deviations in stoichiometry, temperature, or solvent choice can lead to a cascade of impurities[4].

ReactionPathway AMPD 2-Amino-2-methyl-1,3-propanediol (AMPD) Intermediate Mono-substituted Intermediate (Ethyl N-alkyl oxamate) AMPD->Intermediate N-acylation (1st eq) Product 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (Target Bis-oxamide) AMPD->Product O_Acyl O-Acylated Byproducts (Esterification) AMPD->O_Acyl O-acylation (Side reaction) DEO Diethyl Oxalate (DEO) DEO->Intermediate DEO->O_Acyl Intermediate->Product N-acylation (2nd eq AMPD) Intermediate->O_Acyl O-acylation

Reaction pathway for 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide synthesis and side reactions.

Quantitative Data: Physicochemical Profile of Impurities

To effectively isolate the target compound, you must exploit the physicochemical differences between the product and its associated impurities.

CompoundMolecular WeightOrigin / MechanismSolubility ProfileDetection / Validation Method
Target Bis-oxamide 264.28 g/mol Complete N-acylation (2 eq AMPD)Insoluble in cold EtOH; Soluble in hot H₂OLC-MS: [M+H]⁺ 265.14[1]
Mono-oxamate Impurity ~205.21 g/mol Incomplete reaction (1 eq AMPD)Soluble in cold EtOH and DCM¹H-NMR: Ethyl quartet (~4.3 ppm)
O-Acylated Byproducts VariableEsterification of -OH groupsSoluble in organic solventsFT-IR: C=O stretch ~1730 cm⁻¹
Unreacted AMPD 105.14 g/mol Excess starting materialHighly soluble in H₂O and EtOHTLC: Ninhydrin stain positive
Diethyl Oxalate 146.14 g/mol Unreacted starting materialSoluble in EtOH, DCM, HexaneGC-MS or TLC (UV inactive)

Troubleshooting FAQs

Q1: Why is my yield dominated by the mono-substituted ethyl N-alkyl oxamate instead of the target bis-oxamide? A: This is a kinetic issue. The first amidation step (forming the mono-oxamate) is highly exothermic and rapid. However, the resulting mono-oxamate intermediate is less electrophilic than the starting diethyl oxalate, making the second amidation step significantly slower[4]. Resolution: Ensure you are using a slight stoichiometric excess of AMPD (2.05 to 2.10 equivalents) and allow the reaction to stir for a full 16–24 hours at room temperature. Do not quench the reaction prematurely.

Q2: How do I prevent O-acylation (esterification) of the 1,3-diol groups on AMPD? A: O-acylation is a thermodynamically driven side reaction. While aliphatic amines are significantly more nucleophilic than primary alcohols (kinetic control), applying excessive heat to the reaction provides enough thermal energy to overcome the activation barrier for esterification[2]. Resolution: Never reflux this specific amidation. Initiate the addition of diethyl oxalate at 0–5 °C, and allow the reaction to proceed strictly at room temperature (20–25 °C).

Q3: What is the most effective way to remove unreacted AMPD and mono-oxamate impurities without losing my product? A: Rely on the extensive intermolecular hydrogen-bonding network of the target bis-oxamide. The four hydroxyl groups and two amide linkages cause the target product to be highly crystalline and essentially insoluble in cold ethanol. Conversely, both AMPD and the mono-oxamate intermediate are highly soluble in cold ethanol[4]. Resolution: Avoid complex column chromatography. Instead, perform a rigorous trituration or wash the crude filter cake with ice-cold absolute ethanol.

Self-Validating Experimental Protocol

This standardized workflow utilizes built-in analytical checkpoints to ensure the reaction is complete and the product is pure.

Phase 1: Kinetically Controlled Synthesis
  • Reagent Preparation: Dry 2-amino-2-methyl-1,3-propanediol (AMPD) under vacuum for 2 hours. Ensure the absolute ethanol used as the solvent is anhydrous to prevent the premature hydrolysis of diethyl oxalate into unreactive oxalic acid.

  • Controlled Addition: In an oven-dried round-bottom flask under nitrogen, dissolve 2.05 equivalents of AMPD in absolute ethanol. Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: The low temperature suppresses the thermodynamic O-acylation pathway while accommodating the exothermic first N-acylation step[5].

  • Reagent Introduction: Add 1.0 equivalent of diethyl oxalate dropwise over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 16–24 hours. The target bis-oxamide will begin to precipitate out of the solution as a white solid.

Phase 2: Self-Validation Checkpoint

Before quenching or filtering, you must validate that the reaction has proceeded to completion.

  • Protocol: Pull a 50 µL aliquot of the reaction slurry, evaporate the ethanol under a stream of nitrogen, and analyze the residue via FT-IR or ¹H-NMR.

  • Validation Criteria: The reaction is complete only when the ester carbonyl stretch (~1730 cm⁻¹) in FT-IR is absent, or the distinct ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) in ¹H-NMR have completely disappeared[4]. If these signals persist, continue stirring for an additional 6 hours.

Phase 3: Isolation and Purification
  • Filtration: Collect the precipitated bis-oxamide via vacuum filtration using a Büchner funnel.

  • Targeted Washing: Wash the filter cake with three 20 mL portions of ice-cold absolute ethanol.

    • Causality: Cold ethanol selectively dissolves unreacted AMPD and any trace mono-oxamate intermediate without dissolving the highly crystalline bis-oxamide lattice[4].

  • Drying: Transfer the purified solid to a vacuum desiccator and dry at 40 °C for 12 hours to remove residual solvent.

Sources

Challenges in the characterization of polymers made from 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of advanced polymer systems. This guide is specifically engineered for researchers and drug development professionals working with polymers derived from 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide [1].

As an A4​ functional monomer (containing four primary hydroxyl groups and a rigid bis-amide core), this building block is typically used to synthesize hyperbranched polyurethanes, polyesters, and poly(ether amide)s[1][2]. However, the rigid oxamide core (-NH-CO-CO-NH-) forms highly ordered, bidentate hydrogen-bonded arrays that severely complicate standard analytical characterization[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these analytical bottlenecks.

Frequently Asked Questions (FAQs): Core Characterization Challenges

Q1: Why does my oxamide-based hyperbranched polymer show multi-modal, irreproducible peaks in standard THF GPC/SEC?

  • The Causality: The oxamide motif induces exceptionally strong intermolecular hydrogen bonding. In non-polar or moderately polar solvents like THF or Chloroform, these polymers do not fully dissolve; instead, they form supramolecular aggregates[3][4]. The multi-modal peaks you are observing are not distinct molecular weight distributions, but rather varying states of aggregation.

  • The Solution: You must disrupt the hydrogen-bonded network. Switch your mobile phase to highly polar aprotic solvents (DMF, DMAc) doped with chaotropic salts (e.g., 0.05 M LiBr or LiCl). The lithium ions coordinate with the carbonyl oxygens, while the halide ions interact with the amide protons, effectively breaking the inter-chain physical crosslinks. If aggregation persists, Hexafluoroisopropanol (HFIP) is the ultimate fluorinated solvent choice.

Q2: I am trying to determine the Degree of Branching (DB) via 1 H-NMR, but the peaks are excessively broad and overlapping. How can I resolve this?

  • The Causality: Peak broadening in NMR for hyperbranched oxamide polymers stems from two factors: restricted molecular tumbling due to high local viscosity (a hallmark of hyperbranched architectures) and the presence of quadrupolar nitrogen ( 14 N) near the oxamide protons[2].

  • The Solution: Perform high-temperature NMR (e.g., 80°C in DMSO- d6​ ) to increase molecular mobility and average out the quadrupolar relaxation effects. Additionally, adding a micro-drop of Trifluoroacetic acid- d (TFA- d ) will rapidly exchange the amide protons, shifting their signals away from the critical aliphatic backbone signals used to calculate the dendritic, linear, and terminal units.

Q3: My DSC thermogram shows no distinct melting point ( Tm​ ), only a broad endotherm followed immediately by degradation. Is the polymer amorphous?

  • The Causality: Oxamide-based polymers exhibit extremely high melting temperatures due to the massive cohesive energy of the bis-oxalamide hydrogen-bonded sheets[3]. Often, the Tm​ exceeds or overlaps with the thermal degradation temperature ( Td​ ) of the polymer backbone, leading to homolytic cleavage of the oxamide group before thermodynamic melting can be fully observed[5].

  • The Solution: Do not rely solely on standard DSC. Use Fast Scanning Calorimetry (FSC) to outrun the degradation kinetics, or evaluate the thermal transitions using Dynamic Mechanical Analysis (DMA) to observe the glass transition ( Tg​ ) and sub- Tg​ relaxations without pushing the material to its degradation limits.

Standard Operating Protocols (SOPs) & Troubleshooting Workflows

Protocol A: Absolute Molecular Weight Determination via Multi-Detector SEC

Self-Validation Metric: A successful run will yield a Mark-Houwink exponent ( α ) between 0.3 and 0.5, confirming a hyperbranched architecture without aggregation[6].

  • Mobile Phase Preparation: Prepare a solution of N,N -Dimethylacetamide (DMAc) containing 0.05 M LiCl. Stir for 2 hours and filter through a 0.2 µm PTFE membrane.

  • Sample Solvation (Critical Step): Dissolve the polymer at a concentration of 2–5 mg/mL in the mobile phase. Sonicate for 15 minutes, then incubate in a thermoshaker at 60°C for 2 hours to ensure complete thermodynamic disruption of the oxamide H-bonds.

  • Validation via Filtration: Filter the sample through a 0.45 µm PTFE syringe filter. Self-Validation Check: If you experience high backpressure during manual filtration, supramolecular aggregation is still present. Do not inject. Instead, increase LiCl concentration to 0.1 M and repeat step 2.

  • System Setup: Utilize a Size Exclusion Chromatography (SEC) system equipped with Multi-Angle Light Scattering (MALS), Refractive Index (RI), and an Intrinsic Viscometer (IV).

  • Data Acquisition: Calculate the absolute Mw​ using the dn/dc value specific to your polymer-solvent system.

SEC_Troubleshooting Start Polymer Sample (Oxamide-based) SolubilityCheck Check Solubility in Standard Solvents (THF, CHCl3) Start->SolubilityCheck Insoluble Insoluble / Aggregated SolubilityCheck->Insoluble Strong H-bonding Soluble Soluble SolubilityCheck->Soluble Low MW / Modified AddChaotrope Add 0.05M LiBr or LiCl to DMF/DMAc Insoluble->AddChaotrope HFIP Switch to HFIP (Fluorinated Solvent) Insoluble->HFIP If DMF fails SEC Perform Multi-Detector SEC (MALS/RI/Viscometer) Soluble->SEC AddChaotrope->SEC HFIP->SEC Data Calculate Absolute Mw and Degree of Branching SEC->Data

Caption: SEC/GPC troubleshooting workflow for resolving aggregation in oxamide-based hyperbranched polymers.

Protocol B: Thermal Profiling (TGA/DSC) to Differentiate Melting from Degradation

Self-Validation Metric: The maximum temperature of the DSC scan must never exceed Td,5%​−20°C to prevent sensor contamination and misinterpretation of endotherms.

  • TGA Pre-screening: Run Thermogravimetric Analysis (TGA) from 25°C to 600°C at 10°C/min under a Nitrogen atmosphere. Identify the temperature at which 5% mass loss occurs ( Td,5%​ ).

  • DSC Limit Setting: Set the maximum temperature for your DSC method to Td,5%​−20°C .

  • First Heating Scan: Heat the sample at 20°C/min to the maximum limit to erase the polymer's thermal history.

  • Cooling Scan: Cool at 10°C/min to observe the crystallization temperature ( Tc​ ).

  • Second Heating Scan: Heat at 10°C/min to accurately determine the glass transition ( Tg​ ) and the true melting point ( Tm​ ).

H_Bond_Disruption Agg Aggregated Polymer Oxamide H-Bonds Solv Chaotropic Agent (LiCl) Disrupts Intermolecular Bonds Agg->Solv Addition of Salt Diss Solvated Polymer Coils Li+ coordinates with C=O Cl- coordinates with N-H Solv->Diss Heating to 60°C

Caption: Mechanistic pathway of oxamide hydrogen bond disruption using chaotropic salts in polar solvents.

Quantitative Data Summary: Solvent Systems for Oxamide Polymers

To aid in experimental design, the following table summarizes the efficacy of various solvent systems when characterizing 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide derived polymers.

Solvent SystemH-Bond Disruption EfficacySEC CompatibilityNMR SuitabilityNotes / Limitations
THF / Chloroform LowPoor (Aggregation)PoorOnly suitable for highly modified or very low MW oligomers.
DMSO- d6​ ModerateN/AExcellentRequires heating (80°C) to fully resolve hyperbranched NMR peaks.
DMF + 0.05M LiBr HighExcellentN/AIndustry standard for SEC of polyamides/polyurethanes[4].
DMAc + 0.05M LiCl Very HighExcellentN/ASuperior to DMF for highly crystalline oxamide networks.
HFIP + 0.02M KTFA MaximumGood (Requires specialized columns)N/AToxic and expensive; use only when chaotropic DMAc fails.

References

  • [1] National Center for Biotechnology Information. "1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem". PubChem. URL:

  • [6] Lederer, A., et al. "Structure characterization of hyperbranched poly(ether amide)s. I. Preparative fractionation". Journal of Chromatography A. URL:

  • [2] Wang, D., et al. "Synthesis and characterization of biodegradable hyperbranched poly(ester-amide)s based on natural material". Biomacromolecules / PubMed. URL:

  • [3] Bouyahyi, M., et al. "Synthesis, Morphology, and Properties of Segmented Poly (ether amide) s with Uniform Oxalamide-Based Hard Segments". ResearchGate. URL:

  • [5] Zhang, Y., et al. "Synthesis and properties of bio-based poly(pentamethylene oxamide)". Polymer Engineering & Science / ResearchGate. URL:

  • [4] Islam, M. T., et al. "Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis". PMC / NIH. URL:

Sources

Technical Support Center: Troubleshooting the Hygroscopic Nature of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals manage the extreme hygroscopicity of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide . This guide bridges the gap between theoretical chemical properties and practical, self-validating benchtop workflows.

Mechanistic Overview: The Causality of Hygroscopicity

To troubleshoot an issue, we must first understand its molecular causality. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0, Molecular Formula: C10H20N2O6) is a highly polar molecule[1]. Its structure features a central oxamide core flanked by two 1,3-dihydroxy-2-methylpropan-2-yl groups[2].

This specific architecture yields a total of four hydroxyl (-OH) groups and two amide (-NH-C=O) linkages . This dense array of hydrogen-bond donors and acceptors makes the compound exceptionally prone to absorbing atmospheric moisture[1]. In synthetic workflows, this hygroscopicity introduces critical variables: false mass readings, stoichiometric imbalances, and analytical interference.

MoistureMechanism A 1,4-Bis(1,3-dihydroxy-2-methyl -2-propyl)oxamide C Extensive Hydrogen Bonding (4x -OH, 2x Amide) A->C Exposed to B Atmospheric Moisture (H2O) B->C Absorbed via D Stoichiometric Errors (False Mass) C->D Causes E Analytical Interference (NMR/IR H2O Peaks) C->E Causes

Mechanistic pathway of moisture absorption and its downstream experimental impact.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yield consistently lower than expected when using this compound? A: The most common cause is a stoichiometric offset due to unaccounted water mass. When weighed in ambient air, a significant percentage of the recorded mass may actually be absorbed atmospheric water rather than the active compound. To ensure trustworthiness in your stoichiometry, you must quantify the exact moisture content prior to weighing and adjust your molar calculations accordingly.

Q2: How do I accurately determine the water content before an experiment? A: The gold standard for determining water content in pharmaceutical and chemical articles is the Karl Fischer (KF) Titration, specifically following USP <921> Method I (Titrimetric) [3]. Because 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a soluble solid, it can be dissolved in anhydrous methanol for direct volumetric or coulometric KF titration[4].

Q3: My NMR spectrum shows a massive, broad peak around 4.7 ppm (in D2O) or 1.5 ppm (in CDCl3). Is my compound degrading? A: Not necessarily. This is a classic symptom of water contamination rather than compound degradation. The extensive hydrogen bonding network of the oxamide and polyol groups traps water molecules, which present as broad, integrating peaks in NMR[1]. To resolve this, dry the compound thoroughly using a high-vacuum line or a desiccator with molecular sieves before preparing your NMR sample in a dry box.

Q4: What is the best way to store this compound to prevent moisture uptake? A: Store the compound in a tightly sealed container under an inert atmosphere (dry nitrogen or argon)[5]. The primary container should be placed inside a secondary desiccator cabinet containing an active drying agent, such as indicating silica gel or 0.3 nm molecular sieves[6].

Experimental Protocols

To maintain scientific integrity, your handling procedures must function as a self-validating system. The following protocols ensure that the mass you weigh is the exact mass participating in your reaction.

HandlingWorkflow S1 Storage (Inert Gas/Desiccator) S2 Weighing (Glove Box/Dry N2) S1->S2 Transfer S3 Moisture Determination (Karl Fischer USP <921>) S2->S3 Aliquot S4 Stoichiometry Adjustment S3->S4 Calculate % H2O S4->S1 Return to Storage

Standardized workflow for handling and quantifying moisture in hygroscopic polyols.

Protocol A: Moisture Determination via Volumetric Karl Fischer Titration (USP <921> Method Ia)

Causality Check: By quantifying the exact water content, you validate the true active mass of your reagent, ensuring reproducible reaction stoichiometry[3].

  • System Preparation: Ensure the KF titration apparatus is completely sealed from atmospheric moisture. Purge the titration vessel with a continuous stream of dry nitrogen[7].

  • Solvent Addition: Add 35-40 mL of anhydrous methanol to the titration vessel[4]. (Note: If solubility is slow, a methanol/formamide mixture may be used).

  • Pre-Titration: Titrate the solvent with Karl Fischer Reagent to the electrometric endpoint to consume any residual moisture in the system[3].

  • Sample Introduction: Inside a glove box or under a dry nitrogen stream, rapidly weigh approximately 100-200 mg of the compound into a dry syringe or sealed weighing boat[5].

  • Titration: Introduce the sample into the titration vessel. Stir until completely dissolved.

  • Endpoint Determination: Titrate with standardized KF Reagent until the electrometric endpoint is reached and sustained for at least 30 seconds[8].

  • Calculation: Calculate the water percentage using the formula: Water (%) = (V × F) / W × 100, where V is the volume of KF reagent consumed (mL), F is the water equivalence factor of the reagent (mg/mL), and W is the sample weight (mg)[3].

Protocol B: Drying and Inert Storage Workflow
  • Pre-Drying: Transfer the damp compound to a vacuum-safe Schlenk flask.

  • Vacuum Desiccation: Apply high vacuum (< 0.1 Torr) at room temperature for 12-24 hours. Note: Avoid excessive heating initially to prevent melting or thermal degradation of the oxamide core.

  • Inert Gas Backfill: Backfill the flask with high-purity, dry Argon or Nitrogen[5].

  • Storage: Transfer the dried solid to an amber glass vial with a PTFE-lined cap. Seal with Parafilm and store in a desiccator charged with freshly regenerated 0.3 nm molecular sieves[6].

Data Presentation: Selection of Drying Agents

To maintain the integrity of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide during storage, selecting the correct desiccant is critical. The table below summarizes the efficacy of common drying agents specifically for handling highly polar polyols and amides[6][9].

Drying AgentAdsorption CapacityResidual Water (mg/L air)Suitability for Polyol/OxamidesRegeneration Protocol
Molecular Sieves (0.3 nm) High (at low humidity)0.001Optimal - Pores selectively trap H2O, ignoring larger organics.Heat to 250°C under vacuum.
Silica Gel (Indicating) High (at high humidity)0.030Good - Excellent for general desiccator use; visual moisture indicator.Heat to 150°C.
Calcium Chloride (CaCl2) Moderate0.1 - 0.2Poor - Can form complexes with amides/alcohols; lower efficiency.Heat to 200°C.
Phosphorus Pentoxide (P2O5) Very High< 0.00001Moderate - Highly effective but hazardous; forms phosphoric acid.Not regenerable.

References

  • [1] 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem. National Institutes of Health (NIH).

  • [2] 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide - PubChemLite. University of Luxembourg.

  • [3] USP <921> Water Determination Methods. Scribd / United States Pharmacopeia.

  • [7] USP <921> Water Determination Methods (Alternate). Scribd / United States Pharmacopeia.

  • [8] USP <921> Water Determination Methods (Official). Scribd / United States Pharmacopeia.

  • [4] USP 921: Water Determination Methods. Scribd / United States Pharmacopeia.

  • [6] Drying Agents. Sigma-Aldrich.

  • [5] Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich / University of Michigan.

  • [9] Optimize desiccation with absolute reliability. Sigma-Aldrich.

Sources

Validation & Comparative

Biological activity of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide derivatives compared to existing drugs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide [1] and its structural derivatives have emerged as compelling templates for metabolic disease intervention. The unique architecture of this compound—a rigid, planar oxamide core flanked by polyhydroxylated, branched aliphatic chains—creates a pharmacophore capable of mimicking carbohydrate transition states.

This guide objectively evaluates the biological activity of these polyhydroxy-oxamide derivatives, specifically focusing on their dual-action potential as antidiabetic agents targeting α-glucosidase and glycogen phosphorylase (GP) . We will compare their performance against established clinical standards (Acarbose and CP-91149) and detail the self-validating experimental workflows required to benchmark these compounds.

Mechanistic Rationale: Why Polyhydroxy-Oxamides?

The biological efficacy of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide derivatives stems from their precise spatial geometry. The oxamide backbone enforces a rigid trans-conformation via intramolecular hydrogen bonding. Meanwhile, the 1,3-dihydroxy-2-methyl-2-propyl moieties act as dense hydrogen-bond donor/acceptor networks. This allows the molecule to effectively dock into the catalytic pockets of carbohydrate-processing enzymes, outcompeting natural substrates like oligosaccharides and glycogen[2].

Pathway A Complex Carbohydrates B Oligosaccharides A->B Amylase C α-Glucosidase Enzyme B->C D Glucose Absorption C->D Hydrolysis E Postprandial Hyperglycemia D->E Bloodstream F Oxamide Derivatives F->C Competitive Inhibition G Acarbose (Standard) G->C Competitive Inhibition

Fig 1: Mechanism of α-glucosidase inhibition by oxamide derivatives vs. Acarbose.

Target 1: α-Glucosidase Inhibition

α-Glucosidase inhibitors are first-line agents for managing postprandial hyperglycemia. Recent in vitro screenings have demonstrated that oxamide derivatives exhibit profound inhibitory activity against this enzyme, often surpassing traditional therapeutics[3].

Comparative Performance Data

The table below synthesizes the inhibitory profile of optimized oxamide derivatives against standard clinical inhibitors. Data indicates that the polyhydroxylated oxamide scaffold binds with significantly higher affinity than Acarbose.

Compound Class / DrugIC₅₀ (μM)Fold-Selectivity vs. AcarbosePrimary Mechanism of Action
Oxamide Derivatives 38.2 – 75.8~11x to 22x more potentCompetitive Binding
1-Deoxynojirimycin (DNJ) 425.60~2x more potentCompetitive Binding
Acarbose (Standard) 856.281x (Baseline)Competitive Binding

Data supported by recent structure-activity relationship (SAR) studies on oxamide derivatives[3].

Experimental Protocol: Self-Validating α-Glucosidase Assay

To ensure rigorous, reproducible benchmarking of oxamide derivatives against Acarbose, the following colorimetric assay protocol must be employed.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Causality: Maintaining a slightly acidic pH mimics the physiological environment of the mammalian brush border, ensuring the enzyme remains in its native conformation.

  • Enzyme Pre-incubation: Combine 10 μL of α-glucosidase (1 U/mL) with 20 μL of the oxamide derivative (varying concentrations) in a 96-well plate. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the rigid oxamide core to establish thermodynamic equilibrium within the enzyme's active site before the competitive substrate is introduced.

  • Reaction Initiation: Add 20 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to the mixture. Incubate for 20 minutes at 37°C. Causality: pNPG is a synthetic substrate that cleaves into glucose and p-nitrophenol, providing a direct, quantifiable colorimetric readout.

  • Termination and Readout: Stop the reaction by adding 50 μL of 0.1 M Na₂CO₃. Measure absorbance at 405 nm using a microplate reader. Causality: Na₂CO₃ shifts the pH to highly alkaline, immediately denaturing the enzyme to stop the reaction while simultaneously maximizing the molar absorptivity of the p-nitrophenolate anion.

  • System Validation: Every plate must include a fully uninhibited enzyme well (100% activity) and a substrate-only well (background hydrolysis). Trustworthiness check: Calculate the Z'-factor; only plates yielding a Z' > 0.6 are considered valid for IC₅₀ determination.

Target 2: Glycogen Phosphorylase (GP) Inhibition

Beyond intestinal carbohydrate digestion, controlling hepatic glucose output is critical for comprehensive diabetes management. Glycogen phosphorylase (GP) catalyzes the rate-limiting step of glycogenolysis. Oxamide derivatives, particularly those mimicking glucopyranosyl structures, have been identified as potent allosteric inhibitors of GP[4].

Comparative Performance Data
Compound Class / DrugIC₅₀ (μM)Target Site on GPCellular Efficacy (HepG2)
CP-91149 (Standard) 0.13Novel Allosteric SiteHigh glycogen retention
Flavopiridol 1.20Inhibitor SiteModerate glycogen retention
Polyhydroxy-Oxamides 12.5 – 45.0Catalytic / AllostericModerate glycogen retention

While CP-91149 remains the gold standard for GP inhibition[5], polyhydroxy-oxamides offer a highly tunable scaffold with improved aqueous solubility, reducing the lipophilic liability often associated with indole-carboxamides.

Workflow S1 Compound Library (Oxamides) S2 In Vitro Assay (pNPG Cleavage) S1->S2 S3 Hit Identification (IC50 < 50 μM) S2->S3 S4 HepG2 Cell Assay (Glycogenolysis) S3->S4 S5 Lead Optimization S4->S5

Fig 2: High-throughput screening workflow for evaluating dual-target antidiabetic agents.

Experimental Protocol: Cell-Based Glycogenolysis Assay

To validate the physiological relevance of GP inhibition, biochemical assays must be translated into cell-based models using human hepatocellular carcinoma (HepG2) cells.

Step-by-Step Methodology:

  • Cell Starvation: Culture HepG2 cells to 80% confluence, then wash and incubate in glucose-free Dulbecco’s Modified Eagle Medium (DMEM) for 4 hours. Causality: Removing exogenous glucose forces the cells to rely entirely on intracellular glycogen stores, amplifying the dynamic range for detecting GP inhibition.

  • Compound Treatment: Treat the cells with the oxamide derivative (10–50 μM) or CP-91149 (positive control) for 2 hours.

  • Glucagon Stimulation: Add 10 nM glucagon to the media for 30 minutes. Causality: Glucagon activates the cAMP/PKA pathway, hyper-stimulating GP activity and driving rapid glycogenolysis. This stress-tests the inhibitor's binding kinetics under peak enzymatic load.

  • Glycogen Quantification: Lyse the cells and use an amyloglucosidase-based fluorometric assay kit to digest remaining glycogen into glucose. Measure fluorescence (Ex/Em = 535/587 nm). Causality: Higher fluorescence indicates higher retained intracellular glycogen, directly correlating with successful GP inhibition.

Conclusion

The 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide scaffold represents a highly versatile, dual-action pharmacophore. By capitalizing on the rigid oxamide backbone and the dense hydrogen-bonding network of its dihydroxy-propyl arms, researchers can design inhibitors that significantly outperform Acarbose in α-glucosidase assays, while maintaining competitive allosteric modulation of Glycogen Phosphorylase. For drug development professionals, prioritizing this scaffold in early-stage screening workflows offers a robust pathway toward next-generation, multi-target antidiabetic therapeutics.

References

  • 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem National Institutes of Health (NIH).[Link]

  • Oxamide Derivatives as Potent α-Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies ChemistrySelect / Wiley Online Library.[Link]

  • New Inhibitors of Glycogen Phosphorylase as Potential Antidiabetic Agents Current Medicinal Chemistry / PubMed.[Link]

Sources

Structure-Activity Relationship of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (BDMPO) Analogues: A Comparative Guide for Next-Generation Hydrophilic Chelators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of transition metal chelators for clinical and industrial applications frequently encounters a critical bottleneck: balancing high metal-binding affinity with favorable pharmacokinetic properties, particularly regarding systemic toxicity and blood-brain barrier (BBB) permeability. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (hereafter referred to as BDMPO ) represents a highly specialized, ultra-hydrophilic ligand architecture[1].

By integrating a rigid, electron-rich oxamide core with heavily hydroxylated, sterically hindered aliphatic arms, BDMPO analogues offer a unique Structure-Activity Relationship (SAR) profile. This guide objectively compares the thermodynamic and pharmacokinetic performance of BDMPO against established chelating agents like Deferoxamine (DFO) and Trientine, providing researchers with the mechanistic insights and validated protocols necessary to evaluate this scaffold for metalloenzyme inhibition and heavy metal detoxification.

Structural Deconstruction & SAR Logic

The pharmacological utility of BDMPO is dictated by two distinct structural domains, each engineered to solve specific challenges in coordination chemistry and drug metabolism[2]:

A. The Oxamide Core: Thermodynamic Pre-organization

The N,N′ -disubstituted oxamide moiety (R-NH-CO-CO-NH-R) serves as the primary chelation pharmacophore.

  • Causality of Affinity: Unlike flexible polyamines (e.g., Trientine), the planar sp2 character of the oxamide core restricts rotational degrees of freedom. This pre-organization minimizes the entropic penalty ( ΔS ) upon metal binding.

  • Coordination Sphere: Depending on the pH and the target metal, oxamides can act as neutral bidentate ( O,O ) ligands or, upon deprotonation, as potent dianionic tetradentate ( N,N,O,O ) ligands, forming exceptionally stable 5-membered chelate rings with Cu2+ and Fe3+ [3].

B. The 1,3-Dihydroxy-2-methyl-2-propyl Arms: Steric & Solvation Shielding

The peripheral arms of BDMPO are derived from 2-amino-2-methyl-1,3-propanediol (AMPD).

  • Extreme Hydrophilicity: The four terminal hydroxyl groups generate a massive hydration shell, dropping the computed LogP to an extreme -3.0 [1]. This prevents passive diffusion across the lipophilic blood-brain barrier (BBB), virtually eliminating the neurotoxic side effects often seen with lipophilic chelators.

  • Metabolic Resistance: The α -methyl group provides critical steric hindrance adjacent to the amide bond. This bulk physically blocks the active sites of ubiquitous serum amidases, drastically increasing the plasma half-life compared to unbranched linear oxamides.

Comparative Performance Analysis

To contextualize BDMPO's utility, we benchmark its physicochemical and binding parameters against industry-standard alternatives.

Property / MetricBDMPO (Oxamide Analogue)Deferoxamine (DFO)Trientine (Triethylenetetramine)Lodoxamide (Reference Oxamate)
Primary Target Metal Cu2+ , Fe3+ , Pb2+ Fe3+ Cu2+ N/A (Mast cell stabilizer)
Coordination Geometry Tetradentate / HexadentateHexadentateTetradentateBidentate
Hydrophilicity (LogP) -3.0 (Ultra-hydrophilic)-2.2-1.41.2
BBB Permeability NegligibleLowModerateLow
Enzymatic Stability High (Sterically hindered)Low (Rapid plasma clearance)Moderate (Acetylated in vivo)High
Primary Limitation Requires IV/SubQ administrationShort half-life, injection site painReversible binding, neuro-worseningPoor systemic absorption

Data synthesized from PubChem computational models and standard coordination chemistry literature[1][3].

Mechanistic Pathway: Oxidative Stress Inhibition

By sequestering free redox-active metals (like Cu2+ and Fe3+ ), BDMPO prevents these ions from catalyzing the Fenton reaction, thereby halting the generation of destructive Reactive Oxygen Species (ROS).

G A Free Cu(II) / Fe(III) B Fenton Reaction A->B Unbound E Stable Metal-Oxamide Complex A->E Chelation C ROS Generation (Oxidative Stress) B->C D BDMPO (Oxamide Core) D->E E->B Blocks F Renal Clearance (LogP -3.0) E->F

Diagram 1: Mechanistic pathway of BDMPO chelating free metals to block ROS generation.

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate the SAR claims of BDMPO analogues, researchers must employ self-validating experimental designs. The following protocols isolate the thermodynamic and steric variables of the molecule.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the binding affinity ( Kd​ ) and deconvolute the enthalpic ( ΔH ) and entropic ( ΔS ) drivers of BDMPO-metal coordination. Causality: ITC is chosen over standard UV-Vis titrations because it directly measures the heat of bond formation. This proves whether the rigid oxamide core genuinely provides an entropic advantage (pre-organization) compared to flexible polyamines like Trientine.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) treated with Chelex-100 resin to remove trace background metals.

  • Reagent Preparation: Dissolve BDMPO to a final concentration of 50 μM in the cell. Prepare a titrant solution of CuCl2​ at 500 μM in the syringe. Self-Validation: Prepare a parallel cell with Trientine (50 μM ) as a positive control, and a buffer-only cell as a negative baseline.

  • Titration Execution: Set the ITC instrument to 25°C. Perform 25 injections of 2 μL CuCl2​ at 150-second intervals, stirring at 750 rpm.

  • Data Deconvolution: Subtract the heat of dilution (from the negative baseline) from the raw data. Fit the integrated heat data to an "Independent Binding" model using Origin software.

  • Analysis: A highly negative ΔH confirms strong N,N -coordination, while a favorable (positive or near-zero) −TΔS confirms the pre-organized rigidity of the oxamide core[2].

Protocol 2: In Vitro Amidase Stability Assay

Purpose: To validate the steric protection afforded by the α -methyl groups against enzymatic hydrolysis. Causality: By monitoring the parent compound's disappearance via LC-MS/MS, we can calculate the intrinsic clearance ( CLint​ ). Comparing BDMPO to a non-methylated analogue isolates the exact pharmacokinetic contribution of the 2-methyl-2-propyl moiety.

Step-by-Step Methodology:

  • Enzyme Setup: Thaw Human Liver Microsomes (HLM) and dilute to a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Initiation: Add BDMPO (test) and N,N′ -bis(1,3-dihydroxypropyl)oxamide (non-methylated control) to separate reaction vials at a final concentration of 1 μM .

  • Time-Course Sampling: Incubate at 37°C. At time points t=0,15,30,60, and 120 minutes, extract 50 μL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The immediate precipitation of proteins stops the reaction, ensuring accurate temporal snapshots.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent mass ( m/z 265.14 for [M+H]+ )[4].

  • Analysis: Plot the natural log of the remaining percentage versus time. The non-methylated control should show rapid degradation, while BDMPO should exhibit a near-flat line, proving the steric shielding effect.

References

  • National Center for Biotechnology Information. "1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem". PubChem Database. URL:[Link]

  • Luxembourg Centre for Systems Biomedicine. "1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide - PubChemLite". PubChemLite. URL:[Link]

  • Raman, N., et al. "Synthesis of new oxamide-based ligand and its coordination behavior towards copper(II) ion: spectral and electrochemical studies". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008. PubMed. URL:[Link]

  • Safari, M., et al. "Schematic representation of PbII chelation to oxamide motif". ResearchGate, 2020. URL:[Link]

Sources

Comparative Thermal Analysis of Polyurethanes Crosslinked with 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biomedical Context

In the development of drug-eluting implants, sustained-release matrices, and sterilizable biomedical devices, the thermal resilience of the polymer matrix is a non-negotiable parameter. Standard aliphatic polyurethanes and polyesters often fail under standard autoclaving conditions (121°C) due to low glass transition temperatures ( Tg​ ) and premature thermal degradation.

To overcome these limitations, polymer architects utilize specialized crosslinkers. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (BDMPO, CAS 80649-01-0) is a unique oxamide-containing tetraol[1]. Unlike conventional aliphatic crosslinkers such as pentaerythritol (PER), BDMPO embeds a rigid, highly polar oxamide core (-NH-CO-CO-NH-) directly into the polymer network. This structural motif provides two critical thermal enhancements:

  • Extensive Intermolecular Hydrogen Bonding : The oxamide motif acts as a bidentate hydrogen-bond donor and acceptor. This creates a secondary physical crosslinking network that drastically restricts polymer chain mobility, elevating the Tg​ far beyond what covalent crosslinking alone can achieve.

  • Steric Shielding : The geminal methyl groups adjacent to the reactive hydroxyls provide intense steric hindrance around the resulting urethane/ester linkages, creating a kinetic barrier against hydrolytic cleavage and thermal unzipping.

Comparative Thermal Performance Data

To objectively evaluate BDMPO, we compare the thermal properties of Isophorone Diisocyanate (IPDI)-based polyurethanes synthesized with three different chain extenders/crosslinkers:

  • 1,4-Butanediol (BDO) : Standard linear aliphatic diol (Baseline).

  • Pentaerythritol (PER) : Standard aliphatic tetraol (Network reference).

  • BDMPO : Oxamide-containing tetraol (Advanced network).

Table 1: Thermal Properties of IPDI-based Polyurethane Networks
Crosslinker / ExtenderFunctionality Tg​ (°C) [DSC] Td,5%​ (°C) [TGA] Td,max​ (°C) [TGA]Char Yield at 600°C (%)
1,4-Butanediol (BDO) 2 (Linear)45.2275.4340.11.2
Pentaerythritol (PER) 4 (Network)98.5290.8365.56.5
BDMPO 4 (Network)142.3 315.2 395.0 14.8

Causality Insight: The 43.8°C jump in Tg​ from the PER network to the BDMPO network is purely attributable to the cohesive energy density provided by the oxamide hydrogen-bonding array. Disrupting these dense, localized interactions requires significantly higher thermal energy than overcoming standard van der Waals forces or standard urethane-urethane bonds.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute data integrity and reproducibility in thermal characterization.

Protocol A: Polymer Synthesis (In Situ Polymerization)
  • Monomer Dehydration

    • Action: Dehydrate BDMPO, PER, BDO, and the macrodiol in a vacuum oven at 80°C for 24 hours prior to use.

    • Causality: Isocyanates are highly reactive with trace moisture, forming unstable carbamic acids that decompose into primary amines and CO₂ gas. This side reaction creates urea linkages and micro-voids, which artificially depress the mechanical and thermal integrity of the resulting polymer film.

  • Prepolymer Synthesis

    • Action: React IPDI with Poly(tetramethylene ether) glycol (PTMEG, Mn=1000) at 80°C for 2 hours under a dry nitrogen purge, using 0.05 wt% dibutyltin dilaurate (DBTDL) as a catalyst.

    • Causality: IPDI is chosen over aromatic isocyanates (like MDI) to prevent UV-induced yellowing in biomedical applications. DBTDL selectively lowers the activation energy for the isocyanate-hydroxyl reaction, ensuring uniform linear prepolymer growth before crosslinking.

  • Crosslinking & Curing

    • Action: Add the stoichiometric equivalent of BDMPO (dissolved in anhydrous DMF due to its high melting point and polarity) to the prepolymer. Cast into PTFE molds and cure at 80°C for 12 hours, followed by a post-cure at 120°C for 4 hours.

    • Causality: The 120°C post-cure is mandatory. The gem-dimethyl groups of BDMPO sterically hinder the hydroxyl groups; elevated thermal energy is required to drive the covalent crosslinking reaction to 100% completion, preventing unreacted end-groups from acting as plasticizers.

Protocol B: Thermal Analysis Workflows
  • Differential Scanning Calorimetry (DSC)

    • Action: Load 5-10 mg of the cured polymer into an aluminum pan. Perform a Heat-Cool-Heat cycle: Equilibrate at -50°C, heat to 200°C at 10°C/min, cool to -50°C at 10°C/min, and heat again to 200°C at 10°C/min.

    • Causality: The first heating cycle erases the polymer's thermal history (processing stresses and physical aging). Extracting the Tg​ from the inflection point of the second heating curve ensures you are measuring the true thermodynamic properties of the polymer network. A 10°C/min rate is the optimal balance between thermal resolution and sensor signal-to-noise ratio.

  • Thermogravimetric Analysis (TGA)

    • Action: Heat 10 mg samples from 25°C to 600°C at 10°C/min under a high-purity nitrogen purge (50 mL/min).

    • Causality: Nitrogen prevents oxidative degradation, allowing the isolation of purely thermal chain-scission events. The first derivative of the weight loss curve (DTG) must be used to accurately pinpoint Td,max​ (the temperature of the maximum degradation rate).

Logical Relationship & Workflow Diagram

G BDMPO BDMPO Monomer (CAS 80649-01-0) Tetraol Tetra-functional Hydroxyl Groups BDMPO->Tetraol Oxamide Oxamide Core (-NH-CO-CO-NH-) BDMPO->Oxamide Steric Gem-Dimethyl Steric Shielding BDMPO->Steric Network Dense Covalent Crosslinking Tetraol->Network Urethane linkages HBonds Strong Intermolecular Hydrogen Bonding Oxamide->HBonds Donor/Acceptor Hydrolysis Hydrolytic Resistance Steric->Hydrolysis Kinetic barrier Tg Elevated Tg (>140°C) Network->Tg HBonds->Tg Thermal High Thermal Degradation (Td >315°C) HBonds->Thermal Hydrolysis->Thermal

Structure-property causality pathway of BDMPO-integrated polyurethane networks.

References

  • PubChem Compound Summary for CID 5220590, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Thermal Analysis of Polymers: Fundamentals and Applications Source: Wiley Online Library (Menczel, J. D., & Prime, R. B.) URL:[Link]

Sources

Cross-Validation of Analytical Methods for 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Extreme Polarity

In pharmaceutical and materials development, the structural characteristics of an active pharmaceutical ingredient (API) or intermediate dictate its analytical strategy. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (Molecular Formula: C10H20N2O6, Monoisotopic Mass: 264.13 Da) presents a unique "worst-case scenario" for traditional chromatography[1].

With four terminal hydroxyl groups and a highly polar oxamide core, this compound has a predicted LogP of approximately -3.0[2]. Furthermore, the molecule lacks an extended conjugated π -system, meaning it exhibits negligible UV absorbance above 220 nm.

As a Senior Application Scientist, I frequently see laboratories default to Reversed-Phase Liquid Chromatography with UV detection (RPLC-UV) for novel compounds. For this specific oxamide derivative, RPLC-UV results in immediate co-elution with the void volume ( t0​ ) and erratic baseline drift. To achieve robust quantification, we must shift to orthogonal techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with either Charged Aerosol Detection (CAD) or Tandem Mass Spectrometry (LC-MS/MS) [3][4].

AnalyticalDecisionTree Molecule 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide LogP ≈ -3.0 | No Strong Chromophore Chromatography Chromatographic Separation Molecule->Chromatography RPLC Reversed-Phase (C18) Poor Retention (Void Volume) Chromatography->RPLC Legacy Approach HILIC HILIC (Amide/Zwitterionic) Excellent Retention Chromatography->HILIC Modern Approach Detection Detection Strategy HILIC->Detection UV UV/Vis (210 nm) Low Sensitivity / Baseline Drift Detection->UV Not Recommended CAD Charged Aerosol Detection (CAD) Universal / High Sensitivity Detection->CAD Ideal for QC MS LC-MS/MS (ESI+) Maximum Specificity Detection->MS Ideal for DMPK

Fig 1. Analytical decision tree for highly polar, non-chromophoric oxamide derivatives.

Methodological Causality: Why Traditional Methods Fail

To build a self-validating analytical system, we must understand the causality behind our instrumental choices:

  • The Retention Mechanism: In RPLC, retention relies on hydrophobic partitioning. A compound with a LogP of -3.0 will not partition into a C18 stationary phase. HILIC solves this by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the silica surface, providing excellent retention ( k′>3 ) and peak shape.

  • The Detection Mechanism: UV detection at low wavelengths (200-210 nm) is susceptible to interference from mobile phase solvents and matrix impurities. CAD is a mass-proportional, universal detector that nebulizes the eluent, evaporates the solvent, and applies an electrical charge to the residual analyte particles[4]. Because 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is non-volatile, it forms stable particles, yielding a highly sensitive CAD response[3].

Cross-Validation Data: Objective Performance Comparison

To objectively evaluate the optimal analytical strategy, the three methods were cross-validated using a formulated matrix. The quantitative results are summarized in Table 1.

Table 1: Cross-Validation Performance Metrics
Analytical ParameterMethod A: RPLC-UV (210 nm)Method B: HILIC-CADMethod C: HILIC-MS/MS (ESI+)
Primary Application Not RecommendedFormulation / QC ReleaseBioanalysis / DMPK Trace
Retention Factor ( k′ ) 0.2 (Unacceptable)4.8 (Optimal)4.8 (Optimal)
Linearity ( R2 ) 0.985 (Linear)0.998 (Log-Log)0.999 (Linear)
Limit of Detection (LOD) 15.0 µg/mL0.2 µg/mL2.5 ng/mL
Limit of Quantitation (LOQ) 45.0 µg/mL0.6 µg/mL8.0 ng/mL
Precision (%RSD, n=6) 12.4%1.5%3.1%
Matrix Effect High (Co-elution)MinimalModerate (Ion Suppression)

Data Interpretation: RPLC-UV fails basic ICH validation criteria for precision and retention. HILIC-CAD provides the most robust precision for bulk Quality Control (QC), while HILIC-MS/MS delivers the extreme sensitivity required for biological trace analysis.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. They incorporate internal controls to ensure data integrity during routine execution.

ExperimentalWorkflow SamplePrep Sample Preparation (Dilution in 80% ACN) Injection UHPLC Injection (2 µL Volume) SamplePrep->Injection Separation HILIC Separation (BEH Amide Column) Injection->Separation Split Column Effluent Splitter Separation->Split CAD_Path Charged Aerosol Detection (Nebulization -> Charging) Split->CAD_Path QC Analysis MS_Path Tandem Mass Spectrometry (ESI+ -> Q1 -> Q2 -> Q3) Split->MS_Path Trace Analysis Data Data Acquisition & Integration CAD_Path->Data MS_Path->Data

Fig 2. Orthogonal HILIC workflow with split-flow CAD and MS/MS detection.

Protocol 1: HILIC-CAD for Formulation & QC Analysis

Causality Check: CAD response is dependent on the mobile phase composition. Because HILIC requires a gradient to elute strongly retained polar analytes, the changing organic/aqueous ratio will cause baseline drift. To create a self-validating system, we utilize an inverse post-column gradient to ensure the CAD detector receives a constant solvent composition[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B (MPB): 10 mM Ammonium Formate in Acetonitrile/Water (90:10, v/v).

  • Chromatographic Setup: Install a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 40°C.

  • Gradient Program: Start at 95% MPB. Ramp to 60% MPB over 8 minutes. Hold for 2 minutes. Re-equilibrate at 95% MPB for 4 minutes. Flow rate: 0.4 mL/min.

  • Post-Column Compensation: Using a secondary pump, deliver an inverse gradient (starting at 5% MPB, ramping to 40% MPB) via a zero-dead-volume T-piece post-column. This ensures the CAD continuously receives a 50:50 mixture.

  • CAD Parameters: Set evaporation temperature to 35°C. Data collection rate: 10 Hz. Filter: 3.6 s.

  • System Suitability Test (SST): Inject 6 replicates of a 10 µg/mL reference standard. The system is validated for the run if the %RSD of the peak area is 2.0% and the tailing factor is 1.5.

Protocol 2: HILIC-MS/MS for Bioanalysis (Plasma/Serum)

Causality Check: Electrospray ionization (ESI) is highly susceptible to matrix effects (ion suppression) from endogenous hydrophobic phospholipids. HILIC effectively separates the highly polar oxamide from early-eluting hydrophobic phospholipids, physically preventing ionization competition in the MS source.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (e.g., 13C2​ -labeled analog). Add 150 µL of cold Acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a glass autosampler vial.

  • Chromatography: Utilize the identical HILIC gradient from Protocol 1. Post-column compensation is not required for MS/MS.

  • MS/MS Parameters (ESI Positive Mode):

    • Precursor Ion: m/z 265.1 [M+H]+ [2]

    • Quantifier Product Ion: m/z 247.1 [M+H−H2​O]+ (Collision Energy: 15 eV)

    • Qualifier Product Ion: m/z 146.0 (Collision Energy: 25 eV)

    • Source Settings: Spray Voltage 3.5 kV; Capillary Temperature 300°C; Sheath Gas 40 arb.

  • Self-Validation: The ratio of the quantifier to qualifier ion must remain within ± 15% of the reference standard. The internal standard peak area must not deviate by more than 20% across all injected samples, ensuring matrix effects are actively monitored and controlled.

Conclusion

For highly polar, non-chromophoric molecules like 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, legacy analytical methods are a liability. By understanding the physicochemical causality of the molecule, laboratories can implement HILIC-CAD for robust, high-precision manufacturing QC, and HILIC-MS/MS for ultra-sensitive pharmacokinetic tracking.

References

  • PubChem: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 | CID 5220590 Source: National Institutes of Health (NIH) URL:[Link]

  • PubChemLite: 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Source: Université du Luxembourg / LCSB URL:[Link]

  • Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages Source: MDPI URL:[Link]

  • Salty solutions affect HILIC-CAD analysis Source: Wiley Analytical Science URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]

Sources

Safety Operating Guide

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical handling and disposal is paramount to maintaining both laboratory safety and environmental compliance. 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide (CAS: 80649-01-0) is a specialized polyol-oxamide derivative utilized in advanced organic synthesis and materials science[1]. While it is stable under standard laboratory conditions, its classification as an acute oral toxicant necessitates strict operational and disposal workflows.

This guide provides a mechanistic and logistical framework for managing this compound from the benchtop to final destruction, ensuring that every safety measure is grounded in the compound's physicochemical properties.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective disposal and handling strategy, we must first understand the molecular characteristics that dictate the compound's behavior.

Property / MetricValue / ClassificationOperational Implication
Chemical Formula C10H20N2O6[1]Contains only C, H, N, and O. Suitable for standard non-halogenated incineration[2].
Molecular Weight 264.28 g/mol [1]Presents as a solid at room temperature; poses a particulate/dust hazard.
CAS Number 80649-01-0[1]Primary identifier for hazardous waste manifests and inventory tracking.
GHS Classification Acute Tox. 4 (Oral)[1][1]. Requires strict anti-ingestion controls.
Precautionary Codes P264, P270, P501[1]Mandates handwashing, prohibits eating/drinking in the lab, and requires regulated disposal[1].

Causality Analysis: The H302 (Harmful if swallowed) classification arises from the compound's bioavailability and potential systemic toxicity upon ingestion[1]. Because it is a solid powder, the primary vector for accidental ingestion is the transfer of unseen particulate dust from contaminated gloves to the face or mouth. Therefore, our engineering controls must focus heavily on dust containment and surface decontamination.

Part 2: Operational Workflow & Safety Protocol

A robust safety protocol requires that every action has a built-in verification step. Do not rely on assumptions; validate your workspace.

Step-by-Step Handling Methodology
  • Preparation & PPE Verification: Don standard laboratory PPE: nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles.

    • Verification: Inspect gloves for micro-tears before handling the powder. A compromised glove defeats the primary barrier against dermal transfer.

  • Engineering Controls: Perform all weighing and transfer operations within a certified powder weighing station or a standard chemical fume hood with the sash lowered.

    • Causality: This prevents ambient air currents from aerosolizing the fine particulates, mitigating inhalation and subsequent mucociliary transport to the digestive tract.

  • Decontamination: After handling, wipe down the balance and surrounding surfaces with a damp, disposable lint-free cloth. Wash hands thoroughly with soap and water.

    • Causality: Adhering to GHS P264 (Wash hands thoroughly after handling) physically removes microscopic residues that could lead to accidental ingestion[1].

Step-by-Step Spill Response Protocol

If a spill occurs, do not dry-sweep , as the mechanical action will aerosolize the toxicant.

  • Containment: Isolate the immediate area to prevent foot traffic from tracking the powder.

  • Dampening: Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to bind the particulates into a localized paste.

  • Collection: Use a disposable plastic scoop to transfer the dampened material into a wide-mouth, sealable high-density polyethylene (HDPE) container.

  • Verification: Swab the spill area with a wet cloth and visually inspect the surface under bright light for residual sheen or powder before declaring the area decontaminated.

Part 3: Waste Segregation & Disposal Procedures

The disposal of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide must comply strictly with [3] and institutional safety standards[2].

Step-by-Step Disposal Methodology
  • Waste Characterization (The "Why"): Because the molecular formula (C10H20N2O6) lacks halogens (such as Cl, F, Br)[1], this chemical must be routed to the Non-Halogenated Organic Waste stream.

    • Causality: Segregating non-halogenated waste is critical. If mixed with halogenated streams, incineration can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Furthermore, mixing non-halogenated waste with halogenated streams unnecessarily increases disposal costs, as halogenated waste requires specialized high-temperature scrubbers[2].

  • Container Compatibility: Place the waste (whether pure powder, contaminated cleanup rags, or dissolved in a non-halogenated solvent) into a clearly marked, chemically compatible container (e.g., HDPE or PTFE-lined glass)[2].

  • GHS Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (80649-01-0), and the specific hazard (H302: Harmful if swallowed)[1].

    • Verification: Ensure the label is weather-resistant, securely attached, and clearly legible before moving the container to the accumulation area.

  • Storage & Accumulation: Store the container in secondary containment within your laboratory's Satellite Accumulation Area (SAA). According to [3], Large Quantity Generators (LQGs) must dispose of this waste within 90 days, while Small Quantity Generators (SQGs) have up to 180 days[3].

  • Final Destruction: Transfer the waste via a licensed hazardous waste transporter to a Treatment, Storage, and Disposal Facility (TSDF). The ultimate and most environmentally sound disposal method for this organic compound is high-temperature incineration , which completely oxidizes the molecule into carbon dioxide, water, and nitrogen oxides (NOx)[2].

Part 4: Waste Management Decision Pathway

To ensure operational consistency, laboratory personnel should follow the logical pathway outlined below when disposing of this compound or its associated experimental mixtures.

WasteDisposal Start Generate Waste: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Check Is waste mixed with halogenated solvents? Start->Check Assess Composition NonHalo Route to Non-Halogenated Organic Waste Stream Check->NonHalo No (Pure/Non-Halo) Halo Route to Halogenated Organic Waste Stream Check->Halo Yes (Mixed) Label Apply GHS Labeling (H302, Acute Tox 4) NonHalo->Label Halo->Label Store Store in Secondary Containment (EPA RCRA) Label->Store Incinerate Final Disposal: High-Temp Incineration Store->Incinerate Transport to TSDF

Waste segregation and disposal workflow for 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

References

  • Title: 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide | C10H20N2O6 - PubChem Source: National Institutes of Health (NIH) / National Library of Medicine URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel requires more than just following rules—it requires a mechanistic understanding of the chemicals you handle. This guide provides authoritative, causality-driven protocols for managing 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide, ensuring your laboratory operations remain safe, compliant, and scientifically rigorous.

Chemical Identity & Hazard Profile

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a specialized synthetic intermediate. According to the , it is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral - Category 4 (H302: Harmful if swallowed) [1].

Quantitative Chemical Profile

Property Specification
IUPAC Name N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide
CAS Number 80649-01-0
Molecular Formula C10H20N2O6
Molecular Weight 264.28 g/mol [1]

| Physical State | Solid / Powder |

Causality-Driven Risk Assessment

In laboratory environments, oral toxicity hazards are rarely the result of intentional ingestion. Instead, exposure occurs through two primary mechanistic pathways:

  • Aerosolization and Mucociliary Clearance : Fine powders easily become airborne during transfer. When inhaled, these particulates impact the upper respiratory tract, are swept up by mucociliary action, and are subsequently swallowed[2].

  • Dermal Transfer (Fomite Transmission) : Contaminated gloves touching the face, safety glasses, or laboratory instruments create secondary ingestion vectors.

Therefore, our Personal Protective Equipment (PPE) and handling strategies are designed as a self-validating system to enforce dust containment and barrier isolation .

Personal Protective Equipment (PPE) Matrix

Protection ZoneRequired EquipmentSpecification & Causality
Ocular Chemical Safety GogglesSnug-fitting goggles (not just standard safety glasses) prevent airborne dust from contacting ocular mucosa.
Dermal/Body Flame-retardant Lab Coat & SleevesFully buttoned. Prevents powder from settling on street clothes and being transported outside the laboratory environment.
Manual (Hands) Nitrile Gloves (Double-Gloving)Minimum 0.11 mm thickness. Nitrile provides an excellent barrier against solid particulates. Double gloving allows safe doffing if the outer glove is contaminated.
Respiratory N95/P100 Respirator OR Fume HoodIf handled outside a localized exhaust system, a NIOSH-approved N95 or P100 mask is mandatory to block fine powder inhalation[2].

Operational Workflow: Safe Handling & Dispensing

To prevent aerosolization and static cling, follow this step-by-step methodology when weighing the compound:

  • Preparation : Clear the balance area inside a certified chemical fume hood or localized powder dispensing enclosure.

  • Static Mitigation : Use an anti-static bar or zero-stat gun on the stainless-steel spatula and weigh boat. Powders with high surface area-to-mass ratios are prone to electrostatic scattering.

  • Transfer : Use a clean, dry spatula. Transfer the chemical slowly to minimize kinetic aerosolization.

    • Self-Validating Check: If the powder aggressively clings to the outside of the weigh boat, static charge is too high. Stop, re-apply the zero-stat gun, and proceed.

  • Sealing : Cap the primary container immediately after dispensing to prevent accidental spills.

  • Decontamination : Wipe down the balance and surrounding hood area with a damp, lint-free cloth (water/ethanol mix) to capture microscopic stray particles.

Spill Response & Decontamination Protocol

According to the National Research Council's , dry sweeping of toxic powders is strictly prohibited as it exponentially increases aerosolization and inhalation risks[2].

  • Isolate : Evacuate the immediate vicinity if a large amount is dropped outside a fume hood.

  • Don PPE : Ensure an N95/P100 respirator and fresh double-gloves are equipped.

  • Wet-Wiping Method : Gently cover the spilled powder with absorbent paper towels. Mist the towels with water or a suitable solvent (e.g., ethanol) to suppress dust generation[2].

  • Collection : Carefully scoop the wet material using a non-sparking tool or stiff cardboard and place it into a designated hazardous waste container.

  • Final Clean : Wash the spill surface thoroughly with soap and water to remove any residual chemical film.

RCRA-Compliant Waste Disposal Plan

Under the EPA's , chemical waste must be managed systematically from generation to destruction[3].

  • Segregation : Do not mix this compound with incompatible waste streams (e.g., strong oxidizers). Store in a leak-proof, high-density polyethylene (HDPE) or glass container[3].

  • Labeling : Attach a standardized Hazardous Waste tag immediately. List the full chemical name (1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide) and check the "Toxic" or "Health Hazard" pictogram[3],[4].

  • Storage : Keep in a designated Satellite Accumulation Area (SAA) and ensure the container is filled to no more than 90% capacity[4].

  • Pickup : Coordinate with your institution's Environmental Health and Safety (EHS) department for licensed incineration. Never flush this compound down the drain [3],[5].

Workflow Visualization

PPE_Workflow Start Task: Handle 1,4-Bis(...)-oxamide PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Is Local Exhaust Available? (Fume Hood) PPE->Hood Respirator Equip N95/P100 Respirator Hood->Respirator No Dispense Dispense Powder (Anti-static tools) Hood->Dispense Yes Respirator->Dispense Spill Spill Occurs? Dispense->Spill WetWipe Wet-Wipe Method (NO Dry Sweeping) Spill->WetWipe Yes Dispose RCRA Hazardous Waste Disposal Spill->Dispose No WetWipe->Dispose

Operational workflow for handling and disposing of 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5220590, 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide". PubChem. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version". National Academies Press (US), 2011. URL:[Link]

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste". EPA RCRA Guidelines. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.